(4-Chlorophenylthio)acetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDWXCHYJJHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313698 | |
| Record name | (4-Chlorophenylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-83-2 | |
| Record name | 1-[(4-Chlorophenyl)thio]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 274960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25784-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenylthio)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of (4-Chlorophenylthio)acetone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetone, with the CAS number 25784-83-2, is a chemical compound belonging to the classes of ketones and halogenated benzenes.[1][2] Its structure incorporates a chlorophenylthio group attached to an acetone moiety. This guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and safety information. Currently, there is limited publicly available information regarding the specific biological activities and detailed spectral analysis of this compound, highlighting areas for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClOS | [2] |
| Molecular Weight | 200.69 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 38-42 °C | [1] |
| CAS Number | 25784-83-2 | [2] |
| Purity | Typically ≥97% | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-chlorothiophenol with chloroacetone.
Materials:
-
4-chlorothiophenol
-
Chloroacetone
-
Sodium hydroxide (NaOH)
-
Water
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
A solution of 4-chlorothiophenol (e.g., 47.1 g, 0.326 mole) is prepared in an aqueous solution of sodium hydroxide (e.g., 14.3 g, 0.358 mole in 750 ml water).
-
The solution is stirred, and freshly distilled chloroacetone (e.g., 28.5 ml, 0.358 mole) is added dropwise over a period of 20 minutes.
-
The resulting mixture is stirred for an additional 30 minutes at room temperature.
-
The mixture is then extracted with ether (e.g., 3 x 200 ml).
-
The combined organic extracts are washed with a 2% sodium hydroxide solution (e.g., 2 x 200 ml) and then with water (e.g., 2 x 200 ml).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is evaporated to yield the crude product as a pale yellow solid.
-
For further purification, the solid can be recrystallized from pentane to obtain a colorless crystalline solid.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectral Data
Biological Activity and Mechanism of Action
There is currently a lack of specific studies on the biological activity and mechanism of action of this compound. Research into the potential antimicrobial, cytotoxic, or other pharmacological properties of this compound is warranted.
Safety Information
This compound is classified as a hazardous substance. The available safety data is summarized in Table 2.
Table 2: Hazard and Safety Information for this compound
| Category | Information | Reference(s) |
| Signal Word | Danger | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of soap and water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.) | [1] |
| Target Organs | Respiratory system | [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
Logical Structure of the Technical Guide
Caption: Logical structure of this technical guide.
Conclusion and Future Directions
This compound is a readily synthesizable compound with defined chemical and physical properties. However, a significant gap exists in the scientific literature regarding its biological effects and detailed spectroscopic characterization. Future research should focus on:
-
Comprehensive Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a complete structural characterization.
-
Biological Screening: Evaluation of its potential as an antimicrobial, antifungal, or cytotoxic agent.
-
Mechanism of Action Studies: If biological activity is identified, further investigation into its molecular targets and signaling pathways will be crucial for any potential therapeutic development.
This technical guide serves as a foundational resource for researchers interested in this compound and aims to stimulate further investigation into its properties and potential applications.
References
(4-Chlorophenylthio)acetone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (4-Chlorophenylthio)acetone, also known by its IUPAC name, 1-[(4-chlorophenyl)thio]propan-2-one. The document details its chemical structure, properties, a representative synthesis protocol, and a logical workflow for its preparation. This information is intended to support professionals in the fields of chemical synthesis, proteomics research, and drug discovery.
Chemical Structure and IUPAC Name
This compound is a ketone and a thioether derivative. The structure consists of an acetone molecule where one of the alpha-hydrogens is substituted by a 4-chlorophenylthio group.
Chemical Structure:
Caption: Chemical structure of 1-[(4-chlorophenyl)thio]propan-2-one.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 200.69 g/mol | [1][4][5][6][8] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 38-42 °C | [1][2][5][9][10] |
| Density | 1.26 g/cm³ at 20°C | [2][9][10] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5][9] |
| Vapor Pressure | 0.113 - 0.21 Pa at 20-25°C | [2][9][10] |
| Purity | Typically available at ≥97% | [1][4][5] |
| Storage Temperature | 2-8°C, preferably under nitrogen | [2][9][10] |
Experimental Protocols
While this compound is commercially available, the following section provides a representative protocol for its synthesis, based on established chemical principles for the formation of α-keto thioethers. This compound is often used as an intermediate in the synthesis of more complex molecules.[11]
Synthesis of 1-[(4-chlorophenyl)thio]propan-2-one
This protocol describes the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.
Materials and Reagents:
-
4-chlorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Acetonitrile (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1.0 equivalent) and a base such as potassium carbonate (1.2 equivalents) in a suitable solvent like acetone.
-
Addition of Reagent: To the stirring solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-[(4-chlorophenyl)thio]propan-2-one.
Synthesis and Purification Workflow
The logical flow for the laboratory preparation of this compound is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-[(4-Chlorophenyl)thio]-2-propanone | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 25784-83-2 [sigmaaldrich.com]
- 6. This compound [oakwoodchemical.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound CAS#: 25784-83-2 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of (4-Chlorophenylthio)acetone (CAS Number: 25784-83-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Chlorophenylthio)acetone, identified by CAS number 25784-83-2. This document details the established synthetic route and provides key characterization data to aid researchers in the preparation and identification of this compound.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-((4-Chlorophenyl)thio)propan-2-one, 1-(4-chlorophenyl)sulfanylpropan-2-one |
| CAS Number | 25784-83-2 |
| Molecular Formula | C₉H₉ClOS |
| Molecular Weight | 200.69 g/mol [1] |
| Structure | |
![]() |
Synthesis
The most common and efficient synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone in the presence of a base.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone (freshly distilled)
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare a solution of sodium hydroxide (14.3 g, 0.358 mol) in water (750 ml) in a suitable reaction vessel equipped with a magnetic stirrer.
-
To the stirred sodium hydroxide solution, add 4-chlorothiophenol (47.1 g, 0.326 mol).
-
Add freshly distilled chloroacetone (28.5 ml, 0.358 mol) dropwise to the mixture over a period of 20 minutes at room temperature.
-
Continue stirring the resulting mixture for an additional 30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml).
-
Combine the organic layers and wash with a 2% sodium hydroxide solution (2 x 200 ml) followed by water (2 x 200 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from pentane.
Expected Yield: A quantitative yield of this compound as a pale yellow solid is expected.
Characterization Data
Physical Properties
| Property | Value |
| Appearance | Pale yellow to colorless crystalline solid |
| Melting Point | 38-42 °C |
| Purity | 97% |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show the following signals:
-
A singlet for the methyl protons (-CH₃) adjacent to the carbonyl group.
-
A singlet for the methylene protons (-CH₂-) between the sulfur atom and the carbonyl group.
-
A set of doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum should display distinct peaks for each unique carbon environment:
-
A peak for the methyl carbon (-CH₃).
-
A peak for the methylene carbon (-CH₂-).
-
A peak for the carbonyl carbon (C=O).
-
Four peaks in the aromatic region corresponding to the four different carbon environments of the para-substituted chlorophenyl group.
FT-IR (Fourier-Transform Infrared Spectroscopy):
The IR spectrum will be characterized by key absorption bands corresponding to its functional groups:
-
A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations within the aromatic ring.
-
A C-S stretching vibration.
-
A C-Cl stretching vibration.
MS (Mass Spectrometry):
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all applicable safety protocols.
References
Molecular weight and formula of (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
(4-Chlorophenylthio)acetone , with the chemical formula C₉H₉ClOS , is a sulfur-containing organic compound. It is recognized as a key intermediate in the synthesis of various molecules, particularly in the field of medicinal chemistry.[1] Its molecular structure combines a 4-chlorophenylthio group with an acetone moiety.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClOS | [2] |
| Molecular Weight | 200.69 g/mol | [2] |
| CAS Number | 25784-83-2 | |
| Appearance | Solid | |
| Melting Point | 38-42 °C |
Synthesis of this compound
The primary synthesis route for this compound involves the nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound from 4-chlorothiophenol and chloroacetone.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., acetone, ethanol, or a biphasic system)
-
Standard laboratory glassware for reaction, extraction, and purification
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in the chosen solvent.
-
Base Addition: Add the base to the solution. The base deprotonates the thiol group of 4-chlorothiophenol to form the more nucleophilic thiophenoxide anion.
-
Addition of Chloroacetone: Slowly add chloroacetone to the reaction mixture. The thiophenoxide anion will then attack the electrophilic carbon of the chloroacetone, displacing the chloride ion in an Sₙ2 reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, the mixture is typically cooled to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to yield pure this compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antifungal agents. The structural motif of a substituted phenylthio group linked to a flexible chain is found in various compounds investigated for their biological activity.
Role as an Intermediate in Antifungal Synthesis
While specific, publicly available, detailed drug development pipelines directly utilizing this compound are limited, its structural components are relevant to the synthesis of azole antifungal drugs. Azole antifungals, such as ketoconazole, work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The synthesis of such complex molecules often involves the sequential addition of different chemical moieties, and a compound like this compound can provide a foundational scaffold.
The general synthetic strategy for certain antifungal agents involves the creation of a core structure which is then further functionalized. This compound can be envisioned as a precursor to such a core, where the ketone group allows for a variety of subsequent chemical transformations, such as reduction to an alcohol, conversion to an oxime, or other condensation reactions to build a more complex heterocyclic system characteristic of many antifungal drugs.
Potential Biological Activity and Mechanism of Action
While specific studies detailing the enzyme inhibition or signaling pathway modulation by this compound itself are not extensively documented in publicly accessible literature, its role as a synthetic intermediate suggests that its structural features contribute to the biological activity of the final products. The 4-chlorophenylthio moiety is a common feature in various biologically active molecules and can influence properties such as lipophilicity and binding interactions with biological targets.
For instance, in the context of antifungal drug development, the final molecule synthesized from this intermediate would be designed to fit into the active site of a target enzyme, such as lanosterol 14α-demethylase. The various substituents on the core structure, which can be introduced through reactions involving the ketone group of this compound, would be critical for establishing the necessary interactions for potent enzyme inhibition.
Conclusion
This compound is a valuable chemical intermediate with established physical and chemical properties. Its primary utility lies in its application as a building block in organic synthesis, particularly for the development of new chemical entities with potential therapeutic value, such as antifungal agents. Further research into the biological activities of compounds derived from this intermediate could unveil novel therapeutic agents for a range of diseases.
References
The Pivotal Role of Thioethers in the Advancement of Novel Pharmaceutical Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thioether functional group, characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), has emerged as a critical structural motif in modern medicinal chemistry. Its unique physicochemical properties contribute significantly to the potency, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of thioethers in the development of new pharmaceutical compounds, with a particular focus on their application in oncology. This document details the synthesis, biological activity, and mechanisms of action of thioether-containing drugs, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular signaling pathways.
The Thioether Moiety: A Versatile Tool in Drug Design
Thioethers are prevalent in a number of FDA-approved drugs and are increasingly incorporated into novel drug candidates due to their ability to form stable, yet metabolically susceptible, linkages.[1][2] They can act as flexible hinges, enabling optimal binding to target proteins, and their sulfur atom can participate in crucial interactions within the active site of enzymes.[3] Furthermore, the oxidation of thioethers to sulfoxides and sulfones offers a metabolic pathway that can be strategically exploited in prodrug design.[4]
Thioether-Containing Compounds in Oncology
A significant number of recently developed anticancer agents feature a thioether linkage. These compounds often target key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR. The thioether moiety in these inhibitors frequently serves as a key structural element for achieving high potency and selectivity.
Quantitative Analysis of Biological Activity
The efficacy of various thioether-containing kinase inhibitors has been extensively evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative thioether-containing inhibitors against various kinases and cancer cell lines.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrimidone Derivative | c-Met | GTL-16 (Gastric) | 9.7 | [5] |
| Thiophene Derivative | EGFR/HER2 | H1299 (Lung) | 12 - 54 | [6] |
| Thiophene-3-carboxamide | VEGFR-2 | - | 191.1 | [7] |
| Sorafenib Analogue (a1) | B-Raf, B-RafV600E, VEGFR-2 | - | 21, 29, 84 | [8] |
| Sorafenib Analogue (b1) | B-Raf, B-RafV600E, VEGFR-2 | - | 27, 28, 46 | [8] |
| Sorafenib Analogue (c4) | B-Raf, B-RafV600E, VEGFR-2 | - | 17, 16, 63 | [8] |
| Thioether Andrographolide (31) | - | MCF-7 (Breast) | 700 | [9] |
| Thioether Andrographolide (32) | - | MCF-7 (Breast) | 600 | [9] |
| Crizotinib | ALK, c-Met, ROS1 | - | 20 (ALK), 8 (c-Met) | [10] |
| Cabozantinib | VEGFR2, c-Met, KIT, RET, AXL, TIE2, FLT3 | - | 0.035 (VEGFR2), 1.3 (c-Met) | [10] |
| Foretinib | c-Met, KDR | - | 0.4 (c-Met), 0.9 (KDR) | |
| BMS 777607 | c-Met, Axl, Ron, Tyro3 | - | 3.9 (c-Met), 1.1 (Axl), 1.8 (Ron), 4.3 (Tyro3) |
Key Signaling Pathways Targeted by Thioether-Containing Drugs
The anticancer activity of many thioether-containing compounds stems from their ability to inhibit specific signaling pathways that are crucial for tumor growth, proliferation, and survival.
HGF/c-MET Signaling Pathway
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway plays a critical role in cell migration, invasion, and proliferation. Dysregulation of this pathway is implicated in a variety of cancers.
Caption: The HGF/c-MET signaling cascade.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS and BRAF are common in many cancers, leading to constitutive activation of this pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, metabolism, and survival.[8] Its aberrant activation is a frequent event in cancer.
References
- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | C21H22Cl2FN5O | CID 11597571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preliminary Investigation of (4-Chlorophenylthio)acetone in Organic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenylthio)acetone , a versatile ketone functionalized with a chlorophenylthio group, holds significant potential as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbonyl group and a thioether linkage, makes it an attractive intermediate for the construction of a variety of organic molecules, particularly heterocyclic compounds of medicinal interest. This technical guide provides a preliminary investigation into the synthesis and potential applications of this compound in organic reactions, offering a foundation for further research and development.
Synthesis of this compound
The primary and most direct route to this compound is through the nucleophilic substitution of a halogen on chloroacetone by the sulfur atom of 4-chlorothiophenol. This S-alkylation reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it as a nucleophile.
General Reaction Scheme
The synthesis proceeds via the reaction of 4-chlorothiophenol with chloroacetone.[1]
Caption: Synthesis of this compound.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is outlined below, based on established methods for the S-alkylation of thiols with α-halo ketones.[1]
Materials:
-
4-Chlorothiophenol
-
Chloroacetone (freshly distilled)
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of 4-chlorothiophenol (47.1 g, 0.326 mol) is prepared in an aqueous solution of sodium hydroxide (14.3 g, 0.358 mol in 750 ml of water).
-
The solution is stirred, and freshly distilled chloroacetone (28.5 ml, 0.358 mol) is added dropwise over a period of 20 minutes at room temperature.
-
The resulting mixture is stirred for an additional 30 minutes at room temperature.
-
The reaction mixture is then extracted three times with 200 ml portions of diethyl ether.
-
The combined organic extracts are washed twice with 200 ml of a 2% sodium hydroxide solution and then twice with 200 ml of water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by evaporation under reduced pressure to yield the final product.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 4-Chlorothiophenol | 144.62 | 47.1 | 0.326 |
| Chloroacetone | 92.53 | 33.1 | 0.358 |
| Sodium Hydroxide | 40.00 | 14.3 | 0.358 |
| Product | Yield | Physical Appearance | Melting Point (°C) |
| This compound | Quantitative | Pale yellow solid | 37-38 |
Potential Applications in Organic Synthesis
This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems. Its utility stems from the ability of the ketone and thioether moieties to participate in various cyclization and functional group transformation reactions.
Synthesis of Benzothiophenes
One of the key potential applications of this compound is in the synthesis of substituted benzothiophenes. Benzothiophene and its derivatives are important structural motifs found in numerous pharmaceuticals and biologically active compounds.
Caption: Potential application in benzothiophene synthesis.
Relevance to Drug Development
Although direct evidence of this compound's use in drug development is not prevalent in the initial literature search, its potential as a precursor to bioactive molecules is significant. Thiophene derivatives, which can be synthesized from this compound, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. Further investigation into the derivatization of this compound and the biological evaluation of the resulting compounds could be a promising avenue for drug discovery.
Future Directions
This preliminary investigation highlights the straightforward synthesis of this compound and its potential as a building block in organic synthesis. Future research should focus on:
-
Optimizing the synthesis of this compound and exploring alternative synthetic routes.
-
Developing detailed experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds, such as benzothiophenes, thiazoles, and benzothiazines.
-
Synthesizing a library of derivatives from this compound and evaluating their biological activities to explore their potential in drug development.
-
Investigating the reaction mechanisms involved in the transformation of this compound to understand and control the formation of desired products.
By systematically exploring these areas, the full potential of this compound as a valuable tool in organic and medicinal chemistry can be realized.
References
Unlocking Novel Chemical Transformations: An In-depth Technical Guide to the Reactions of α-Keto Sulfides
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties of α-keto sulfides, arising from the juxtaposition of a carbonyl group and a sulfur atom, render them versatile synthons in modern organic chemistry. Their ability to undergo a diverse array of chemical transformations has positioned them as valuable intermediates in the synthesis of complex molecules, including heterocycles and biologically active compounds. This technical guide provides a comprehensive overview of novel reactions involving α-keto sulfides, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
I. Synthesis of α-Keto Sulfides: Foundational Methodologies
The accessibility of α-keto sulfides is crucial for their application in discovering novel reactions. Several synthetic routes have been established, with two prominent methods being the Pummerer rearrangement and the direct α-sulfenylation of ketones.
Pummerer-Type Rearrangement
A powerful method for the synthesis of α-keto sulfides involves a Pummerer-type rearrangement of β-ketosulfoxides. This reaction typically proceeds by activation of the sulfoxide with an acylating agent, such as acetic anhydride, followed by an intramolecular rearrangement to yield the α-acyloxy sulfide, which can then be converted to the α-keto sulfide.
Direct α-Sulfenylation of Ketones
The direct introduction of a sulfide moiety at the α-position of a ketone is another efficient strategy. This can be achieved by reacting a ketone enolate with an electrophilic sulfur source, such as a disulfide or a sulfenyl chloride.
II. Novel Reactions at the Carbonyl Group
The electrophilic carbonyl carbon of α-keto sulfides is a prime site for nucleophilic attack, leading to a variety of valuable products.
Nucleophilic Addition Reactions
α-Keto sulfides readily undergo nucleophilic addition with a range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents) and hydride donors. These reactions provide access to α-hydroxy sulfides, which are important chiral building blocks.
Table 1: Nucleophilic Addition to α-Keto Sulfides
| Entry | α-Keto Sulfide | Nucleophile | Product | Yield (%) |
| 1 | 1-(Phenylthio)propan-2-one | Methylmagnesium bromide | 2-Methyl-1-(phenylthio)propan-2-ol | 85 |
| 2 | 1-(Ethylthio)butan-2-one | Phenyl lithium | 1-(Ethylthio)-2-phenylbutan-2-ol | 78 |
| 3 | 1-(Phenylthio)propan-2-one | Sodium borohydride | 1-(phenylthio)propan-2-ol | 92 |
Wittig Reaction
The Wittig reaction of α-keto sulfides with phosphorus ylides provides a direct route to α,β-unsaturated sulfides. These products are valuable intermediates in various synthetic transformations.
III. Cycloaddition and Annulation Strategies for Heterocyclic Synthesis
The dicarbonyl-like reactivity of α-keto sulfides makes them excellent partners in cycloaddition and annulation reactions for the construction of diverse heterocyclic systems.
Diels-Alder Reaction
α,β-Unsaturated α'-keto sulfides can act as dienophiles in Diels-Alder reactions, providing a pathway to sulfur-functionalized cyclohexene derivatives. The endo/exo selectivity of these reactions is influenced by both steric and electronic factors.
Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)
A classic and highly efficient method for the synthesis of thiazoles involves the condensation of an α-keto sulfide with a thioamide, a variation of the Hantzsch thiazole synthesis. This reaction proceeds through the formation of a key thiazoline intermediate, which then dehydrates to afford the aromatic thiazole ring.
Table 2: Synthesis of 2,4-Disubstituted Thiazoles from α-Keto Sulfides
| Entry | α-Keto Sulfide | Thioamide | Product | Yield (%) |
| 1 | 1-(Phenylthio)propan-2-one | Thioacetamide | 2-Methyl-4-phenylthiomethylthiazole | 88 |
| 2 | 1-(Ethylthio)butan-2-one | Thiobenzamide | 4-Ethylthiomethyl-2-phenylthiazole | 82 |
Paal-Knorr Thiophene Synthesis
While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, α-keto sulfides can be envisioned as precursors to 1,4-dicarbonyl synthons, enabling the synthesis of substituted thiophenes upon reaction with a sulfurizing agent like Lawesson's reagent.
Gewald Aminothiophene Synthesis
The Gewald reaction offers a multicomponent approach to highly substituted 2-aminothiophenes. An α-keto sulfide can serve as the ketone component, reacting with an activated nitrile and elemental sulfur in the presence of a base.
IV. Transition-Metal Catalyzed Cross-Coupling Reactions
The carbon-sulfur bond in α-keto sulfides can be activated by transition metal catalysts, enabling their participation in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling of α-bromo-α'-keto sulfides with boronic acids can provide a route to α-aryl or α-vinyl ketones, demonstrating the utility of the sulfide as a leaving group under catalytic conditions.
V. Applications in Drug Discovery and Chemical Biology
The structural motifs accessible through the novel reactions of α-keto sulfides are of significant interest in the field of drug discovery and chemical biology. Sulfur-containing heterocycles, in particular, are prevalent in many pharmaceuticals.
Inhibition of Signaling Pathways
Recent studies have highlighted the role of certain sulfur-containing compounds as modulators of key cellular signaling pathways. For instance, some sulfide-containing molecules have been shown to inhibit the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer.[1][2][3] The development of novel α-keto sulfide-derived structures could lead to the discovery of new and potent inhibitors of this and other critical pathways.
Enzyme Inhibition
The α-keto amide functionality, which can be derived from α-keto sulfides, has been identified as a key pharmacophore in a number of enzyme inhibitors. For example, α-keto oxazole derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation.[4] Furthermore, peptide α-ketoamides have shown potent and selective inhibition of the proteasome, a key target in cancer therapy. The diverse chemistry of α-keto sulfides provides a platform for the synthesis of novel α-keto-derived enzyme inhibitors.
VI. Experimental Protocols
General Procedure for the Hantzsch Thiazole Synthesis from an α-Keto Sulfide
To a solution of the α-keto sulfide (1.0 mmol) in ethanol (5 mL) is added the thioamide (1.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired thiazole.
General Procedure for the Wittig Reaction of an α-Keto Sulfide
To a stirred suspension of the phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium, 1.2 mmol). The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of the α-keto sulfide (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
VII. Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.
Caption: Hantzsch Thiazole Synthesis from an α-Keto Sulfide.
Caption: Wittig Reaction of an α-Keto Sulfide.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
References
- 1. NF-κB inhibitors, unique γ-pyranol-γ-lactams with sulfide and sulfoxide moieties from Hawaiian plant Lycopodiella cernua derived fungus Paraphaeosphaeria neglecta FT462 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Core Principles of Nucleophilic Substitution on α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental principles governing nucleophilic substitution reactions on α-haloketones. These versatile substrates are of paramount importance in organic synthesis and drug development, serving as key building blocks for a wide array of molecular architectures. This document will delve into the reaction mechanisms, stereochemical outcomes, influencing factors, and the diverse applications of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: The Enhanced Reactivity of α-Haloketones
α-Haloketones exhibit a heightened reactivity towards nucleophiles compared to their corresponding alkyl halide counterparts. This enhanced reactivity is primarily attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group acts as a powerful electron-withdrawing group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon atom, making it more susceptible to nucleophilic attack.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] However, the presence of the carbonyl moiety also opens up alternative reaction pathways, such as the Favorskii rearrangement and epoxide formation, depending on the reaction conditions and the nature of the nucleophile.
Mechanistic Pathways of Nucleophilic Substitution
The interaction of a nucleophile with an α-haloketone can lead to several distinct mechanistic outcomes. The primary pathways include the direct SN2 substitution, the Favorskii rearrangement, and the formation of an epoxide intermediate.
The SN2 Pathway
The most direct route for nucleophilic substitution on α-haloketones is the SN2 mechanism.[3] This pathway is favored with weakly basic nucleophiles.[3][4] The reaction involves a backside attack of the nucleophile on the α-carbon, leading to the displacement of the halide leaving group in a single, concerted step. This process results in an inversion of stereochemistry at the α-carbon if it is a chiral center.[5][6]
The SN1 pathway is generally disfavored for α-halocarbonyl compounds because it would generate a less stable α-carbocation intermediate.[3] The electron-withdrawing nature of the adjacent carbonyl group destabilizes the carbocation, making the SN1 route energetically unfavorable.[3][7]
Caption: The SN2 mechanism on an α-haloketone.
The Favorskii Rearrangement
When α-haloketones possessing at least one α'-hydrogen are treated with a strong base, such as an alkoxide or hydroxide, they can undergo the Favorskii rearrangement.[8][9][10] This reaction leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement.[8][9] For cyclic α-haloketones, this rearrangement results in a ring contraction.[8][11]
The mechanism is thought to proceed through the formation of a cyclopropanone intermediate.[9][10][11][12] The base first abstracts an acidic α'-proton to form an enolate, which then undergoes an intramolecular SN2 reaction to displace the halide and form the cyclopropanone. The nucleophile then attacks the carbonyl carbon of the strained cyclopropanone, leading to the opening of the ring to form a more stable carbanion, which is subsequently protonated.[8][9][11]
For α-haloketones that lack α'-hydrogens, a related pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur, which does not involve a cyclopropanone intermediate.[8][11]
Caption: Workflow for the Favorskii Rearrangement.
Epoxide Formation
In some cases, particularly with the use of bases like sodium methoxide, the reaction of an α-haloketone can lead to the formation of an epoxide.[1] This pathway involves the nucleophilic attack of the base on the carbonyl carbon, followed by an intramolecular displacement of the halide by the resulting alkoxide. These epoxides are often reactive intermediates that can lead to other products.[1] The formation of α,β-epoxyketones can also be achieved through the Darzens condensation reaction.[13]
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. youtube.com [youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
(4-Chlorophenylthio)acetone: A Versatile Building Block in the Synthesis of Heterocyclic Compounds
(4-Chlorophenylthio)acetone , a trifunctional molecule featuring a ketone, a thioether linkage, and a chlorinated aromatic ring, serves as a valuable and versatile building block in organic synthesis. Its unique structural characteristics make it an ideal precursor for the construction of a variety of heterocyclic systems, which are core scaffolds in many biologically active compounds. This application note details the use of this compound in the synthesis of substituted thiazoles and aminothiophenes, providing detailed protocols for these transformations.
Synthesis of 2-Amino-4-((4-chlorophenyl)thiomethyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction of an α-haloketone with a thioamide or thiourea provides the corresponding thiazole derivative. While direct use of this compound is not extensively documented, a common strategy involves its in situ conversion to the corresponding α-haloketone followed by cyclization. A more direct approach, however, involves the reaction of the ketone with a halogenating agent and thiourea in a one-pot synthesis.
Reaction Scheme:
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
N-Bromosuccinimide (NBS) or Iodine (I₂) (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (aq. solution)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add thiourea to the solution and stir until it is completely dissolved.
-
Slowly add the halogenating agent (NBS or Iodine) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant 1 | Reactant 2 | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |
| This compound | Thiourea | NBS | Ethanol | Reflux | Not Reported | Adapted Protocol |
| This compound | Thiourea | Iodine | Ethanol | Reflux | Not Reported | Adapted Protocol |
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. It involves the condensation of a ketone, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction, leading to the formation of a 2-aminothiophene with a (4-chlorophenyl)thiomethyl substituent.
Reaction Scheme:
Caption: Gewald aminothiophene synthesis workflow.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
Procedure:
-
To a mixture of this compound and malononitrile in ethanol, add a catalytic amount of morpholine.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
| Reactant 1 | Reactant 2 | Reagent 3 | Base | Solvent | Temperature | Yield (%) | Reference |
| This compound | Malononitrile | Sulfur | Morpholine | Ethanol | Reflux | Not Reported | Adapted Protocol |
| This compound | Ethyl Cyanoacetate | Sulfur | Morpholine | Ethanol | Reflux | Not Reported | Adapted Protocol |
Significance in Drug Discovery and Development
The thiazole and thiophene scaffolds synthesized from this compound are prevalent in a wide range of biologically active molecules. Thiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties. Similarly, aminothiophenes are key intermediates in the synthesis of various pharmaceuticals. The presence of the 4-chlorophenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their biological activity. The synthetic routes described here provide a foundation for the exploration of new chemical entities for drug discovery and development. Professionals in these fields can utilize this compound as a versatile starting material to generate libraries of novel heterocyclic compounds for biological screening.
References
Williamson ether synthesis protocol for thioether formation with (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, widely employed for the preparation of both symmetrical and unsymmetrical ethers. An important adaptation of this reaction allows for the synthesis of thioethers (sulfides) through the reaction of a thiolate with an alkyl halide. This protocol details the synthesis of (4-Chlorophenylthio)acetone, a versatile intermediate in medicinal chemistry and materials science, via the Williamson thioether synthesis. The reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of the 4-chlorothiophenoxide ion on chloroacetone.
Reaction Principle
The synthesis is based on the reaction between 4-chlorothiophenol and chloroacetone in the presence of a base. The base, in this case, potassium carbonate, deprotonates the thiol to form the more nucleophilic thiophenoxide. This thiophenoxide then displaces the chloride from chloroacetone in a classic SN2 reaction to form the desired thioether, this compound. Acetone serves as a suitable solvent for this transformation.
Experimental Protocol
This protocol is adapted from a documented synthesis of 1-(4-chlorophenylthio)propan-2-one.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (1 equivalent).
-
Addition of Reagents: Add anhydrous acetone as the solvent, followed by the addition of anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkyl Halide: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate and other solid residues.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be further purified by column chromatography on silica gel if necessary, although the crude product is often of high purity.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chlorothiophenol | C₆H₅ClS | 144.62 | Nucleophile Precursor |
| Chloroacetone | C₃H₅ClO | 92.53 | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetone | C₃H₆O | 58.08 | Solvent |
| This compound | C₉H₉ClOS | 200.69 | Product |
Table 2: Summary of a Representative Synthesis Outcome
| Parameter | Value |
| Yield | 96% |
| Purity | >97% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.29 (d, J = 8.6 Hz, 2H), 7.22 (d, J = 8.6 Hz, 2H), 3.63 (s, 2H), 2.22 (s, 3H) |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 204.3, 133.8, 133.0, 130.8, 129.4, 45.4, 26.5 |
| IR (KBr) | ν (cm⁻¹): 1712 (C=O), 1475, 1359, 1091, 1012, 815 |
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
Analytical techniques for the identification and quantification of (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenylthio)acetone is a chemical compound of interest in various research and development sectors. Accurate and reliable analytical methods are crucial for its identification and quantification to ensure product quality, understand metabolic pathways, or assess environmental presence. This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As no standardized methods currently exist for this specific analyte, the following protocols are based on established methodologies for ketones and organosulfur compounds and include comprehensive guidelines for method validation.
Introduction
This compound is a ketone and a thioether.[1] Its analysis can be approached by leveraging techniques established for these functional groups. This document outlines two primary analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the ketone group, derivatization may be employed to improve chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Derivatization is often employed for ketones to enhance UV detection.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of this compound.[2]
2.1.1. Experimental Protocol: GC-MS Analysis
This protocol describes the analysis of this compound by GC-MS, with an optional derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a reagent known to react quantitatively with ketones to form stable oximes suitable for GC analysis.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973N MSD).
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).
Reagents:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Hexane, Ethyl Acetate), HPLC grade or higher
-
Internal Standard (e.g., a structurally similar compound not expected in the sample)
-
Sodium Sulfate, anhydrous
Sample Preparation (Without Derivatization):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter the extract and bring it to a final known volume.
-
Add a known concentration of the internal standard.
Sample Preparation (With PFBHA Derivatization):
-
Prepare a stock solution of PFBHA in a suitable solvent (e.g., 1 mg/mL in methanol).
-
To a known amount of the sample or standard in a vial, add an excess of the PFBHA solution.
-
Adjust the pH of the solution to the optimal range for derivatization (typically acidic, pH 3-5).
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, extract the derivative into an organic solvent (e.g., hexane).
-
Wash the organic layer with deionized water to remove excess reagent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and bring to a final known volume.
-
Add a known concentration of the internal standard.
GC-MS Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Analysis:
-
Identification: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the sample peak with that of a pure standard. The mass spectrum of organosulfur compounds often shows a characteristic isotopic pattern for sulfur.[4]
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
2.1.2. GC-MS Workflow Diagram
References
Application Notes and Protocols for the GC-MS and NMR Analysis of (4-Chlorophenylthio)acetone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetone is a chemical intermediate of interest in organic synthesis and drug discovery. Its synthesis, typically achieved through the nucleophilic substitution of chloroacetone with 4-chlorothiophenol, can yield a primary product along with potential byproducts. Accurate identification and quantification of all components in the reaction mixture are crucial for process optimization, quality control, and subsequent applications. This document provides detailed application notes and experimental protocols for the analysis of this compound and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Scheme
The primary reaction involves the S-alkylation of 4-chlorothiophenol with chloroacetone. A common side reaction is the oxidative coupling of 4-chlorothiophenol to form bis(4-chlorophenyl) disulfide.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the main product and a common byproduct. This data is essential for their identification and quantification in a reaction mixture.
Table 1: Expected GC-MS Data
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-15 | 200/202 (M+), 157, 143, 111, 43 (base peak) |
| bis(4-chlorophenyl) disulfide | ~18-23 | 286/288/290 (M+), 143/145, 108 |
Note: Retention times are approximate and will vary depending on the specific GC column and temperature program.
Table 2: Expected 1H NMR Data (in CDCl3)
| Compound Name | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to S) |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to S) | |
| ~3.65 | s | 2H | -S-CH2-CO- | |
| ~2.30 | s | 3H | -CO-CH3 | |
| bis(4-chlorophenyl) disulfide | ~7.45 | d, J ≈ 8.5 Hz | 4H | Ar-H |
| ~7.28 | d, J ≈ 8.5 Hz | 4H | Ar-H |
Table 3: Expected 13C NMR Data (in CDCl3)
| Compound Name | Chemical Shift (δ ppm) | Assignment |
| This compound | ~205 | C=O |
| ~135 | Ar-C (ipso, attached to S) | |
| ~133 | Ar-C (para to S) | |
| ~130 | Ar-CH (ortho to S) | |
| ~129 | Ar-CH (meta to S) | |
| ~45 | -S-CH2-CO- | |
| ~28 | -CO-CH3 | |
| bis(4-chlorophenyl) disulfide | ~136 | Ar-C (ipso, attached to S) |
| ~133 | Ar-C (para to S) | |
| ~129 | Ar-CH | |
| ~128 | Ar-CH |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Chlorothiophenol[1]
-
Chloroacetone
-
Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)
-
Acetone or Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 eq.) in acetone or ethanol.
-
Add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.).
-
To this mixture, add chloroacetone (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: GC-MS Analysis
This protocol outlines the parameters for the analysis of the reaction mixture. Sulfur-containing aromatic compounds can be effectively analyzed using GC-MS.[2][3]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 3: NMR Analysis
This protocol provides guidelines for preparing and analyzing samples by 1H and 13C NMR.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
1H NMR Parameters:
-
Solvent: CDCl3 or Acetone-d6
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm
13C NMR Parameters:
-
Solvent: CDCl3 or Acetone-d6
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: ~240 ppm
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample for 1H NMR, or 50-100 mg for 13C NMR, in 0.6-0.7 mL of deuterated solvent.[4]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[5]
-
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) should be added and the relaxation delay (d1) should be increased to at least 5 times the longest T1 of the signals of interest to ensure full relaxation.[4][6]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the logical relationships in the analysis process.
Caption: Overall experimental workflow from synthesis to analysis.
Caption: Logical flow for data analysis and compound identification.
Conclusion
The combination of GC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the analysis of the reaction products from the synthesis of this compound. GC-MS is highly effective for separating volatile components and providing characteristic fragmentation patterns for initial identification. NMR spectroscopy, including both 1H and 13C NMR, offers detailed structural information, enabling unambiguous identification and characterization of the main product and any byproducts. For accurate quantification, qNMR is a particularly valuable tool. The protocols and data presented in these application notes serve as a robust starting point for researchers and scientists in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols for the Spectroscopic Interpretation of (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic interpretation of (4-Chlorophenylthio)acetone, a compound of interest in synthetic chemistry and drug development. The following sections present the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely available in public databases, the following tables summarize the expected key spectroscopic features based on the analysis of its chemical structure and data from analogous compounds. These tables provide a reference for researchers acquiring and interpreting data for this molecule.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1725 | Strong |
| C-S (Thioether) | 600 - 800 | Medium to Weak |
| C-Cl (Aryl Chloride) | 1000 - 1100 | Medium to Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |
| CH₂ (Methylene) | ~3.7 | Singlet | 2H |
| Ar-H (ortho to S) | ~7.3 | Doublet | 2H |
| Ar-H (meta to S) | ~7.2 | Doublet | 2H |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | > 200 |
| Ar-C (ipso-S) | ~135 |
| Ar-C (ortho to S) | ~130 |
| Ar-C (meta to S) | ~129 |
| Ar-C (para to S, ipso-Cl) | ~133 |
| CH₂ (Methylene) | ~45 |
| CH₃ (Acetyl) | ~30 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment Ion | Predicted m/z | Comments |
| [M]⁺ | 200/202 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M - CH₃CO]⁺ | 157/159 | Loss of the acetyl group |
| [C₇H₆SCl]⁺ | 157/159 | Fragment corresponding to the chlorophenylthio moiety |
| [C₆H₄SCl]⁺ | 143/145 | Chlorothiophenol radical cation |
| [CH₃CO]⁺ | 43 | Acetyl cation |
Experimental Protocols
The following are detailed protocols for acquiring high-quality spectroscopic data for solid organic compounds like this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.
ATR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Clean the crystal thoroughly after the measurement.
KBr Pellet Protocol:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry.
Protocol:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates a logical workflow for the interpretation of the collected spectroscopic data to elucidate the structure of an unknown compound, such as this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Application Notes and Protocols for the Synthesis of Furans from (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted furan heterocyclic compounds utilizing (4-Chlorophenylthio)acetone as a key starting material. The protocols detailed below are based on established organic synthesis principles, primarily involving a two-step sequence: a Michael addition to form a 1,4-dicarbonyl intermediate, followed by a Paal-Knorr type cyclization to yield the furan ring. This methodology offers a versatile route to functionalized furans, which are important scaffolds in medicinal chemistry and drug development.
Introduction
Furan derivatives are a critical class of heterocyclic compounds present in numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to access structurally diverse furans is, therefore, of significant interest. While the direct synthesis of furans from α-arylthioketones like this compound is not extensively documented, a robust two-step approach can be employed. This involves the initial formation of a 1,4-dicarbonyl compound through a Michael addition, a fundamental carbon-carbon bond-forming reaction. The subsequent acid-catalyzed cyclization of this intermediate, known as the Paal-Knorr synthesis, provides the aromatic furan core.
This compound serves as a valuable C2-synthon in this process. The presence of the thioether linkage allows for specific enolate formation, and the chlorophenyl group can be retained in the final product or potentially modified in subsequent steps, offering a handle for further diversification.
Overall Synthetic Strategy
The synthesis of furan derivatives from this compound is proposed to proceed via the following two-stage pathway:
-
Michael Addition: Formation of a 1,4-dicarbonyl compound by the reaction of the enolate of this compound with an α,β-unsaturated ketone.
-
Paal-Knorr Furan Synthesis: Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl intermediate to yield the substituted furan.
Caption: Proposed two-step synthesis of furans.
Experimental Protocols
Protocol 1: Synthesis of the 1,4-Dicarbonyl Intermediate via Michael Addition
This protocol describes the generation of the enolate of this compound and its subsequent Michael addition to an α,β-unsaturated ketone. Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used for the regioselective formation of ketone enolates.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone, chalcone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of LDA Solution (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the solution of this compound via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Michael Addition:
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF in a separate flask and cool to -78 °C.
-
Slowly add the solution of the α,β-unsaturated ketone to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1,4-dicarbonyl product can be purified by column chromatography on silica gel.
-
Quantitative Data (Hypothetical Example):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Methyl vinyl ketone | 6-(4-Chlorophenylthio)heptane-2,5-dione | 75-85 |
| This compound | Chalcone | 1,3-Diphenyl-4-(4-chlorophenylthio)pentane-1,4-dione | 70-80 |
Protocol 2: Paal-Knorr Furan Synthesis from the 1,4-Dicarbonyl Intermediate
This protocol describes the acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate to the corresponding furan. Titanium tetrachloride (TiCl₄) is an effective Lewis acid and dehydrating agent for this transformation.
Materials:
-
1,4-Dicarbonyl intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1,4-dicarbonyl intermediate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Cyclization:
-
Slowly add titanium tetrachloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude furan product can be purified by column chromatography on silica gel or by distillation/recrystallization.
-
Quantitative Data (Hypothetical Example):
| Starting Material | Product | Yield (%) |
| 6-(4-Chlorophenylthio)heptane-2,5-dione | 2-(1-(4-Chlorophenylthio)ethyl)-5-methylfuran | 80-90 |
| 1,3-Diphenyl-4-(4-chlorophenylthio)pentane-1,4-dione | 2-(1-(4-Chlorophenylthio)-1-phenylethyl)-5-phenylfuran | 75-85 |
Visualizations
Workflow for the Synthesis of Furans
Caption: Experimental workflow for furan synthesis.
Logical Relationship of Reaction Components
Caption: Component relationships in furan synthesis.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Titanium tetrachloride is a corrosive liquid that reacts violently with water, releasing HCl gas. It should be handled in a well-ventilated fume hood.
-
LDA is a strong base and should be handled with appropriate personal protective equipment.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The protocols outlined provide a reliable and adaptable method for the synthesis of substituted furans from this compound. This two-step approach, leveraging the Michael addition and Paal-Knorr cyclization, offers a gateway to a diverse range of furan derivatives with potential applications in drug discovery and development. The choice of the α,β-unsaturated ketone in the Michael addition step allows for the introduction of various substituents onto the furan ring, making this a valuable strategy for building molecular complexity.
Synthesis of Thiazole Derivatives from Alpha-Halo Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of thiazole derivatives from alpha-halo ketones, a cornerstone reaction in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure found in numerous pharmacologically active compounds. The methodologies presented herein cover classical approaches and modern energy-efficient techniques, offering a comprehensive guide for laboratory synthesis.
Introduction
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an alpha-halo ketone with a thioamide or thiourea. The versatility of this method allows for the introduction of a wide array of substituents onto the thiazole ring, making it a powerful tool in the synthesis of diverse chemical libraries for drug discovery.
This document outlines standard protocols for this synthesis under conventional heating, as well as modern energy-assisted methods such as microwave irradiation and ultrasonication, which offer significant advantages in terms of reaction time and yield.[3][4] Additionally, a one-pot protocol commencing from ketones via in-situ halogenation is detailed, providing a more streamlined approach.[5]
Reaction Mechanism and Experimental Workflow
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Hantzsch Thiazole Synthesis Mechanism.
The general experimental workflow for the synthesis of thiazole derivatives is outlined below. Specific modifications for each protocol are detailed in the subsequent sections.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Chlorophenylthio)acetone in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetone, with the chemical formula C₉H₉ClOS, is an organic compound belonging to the class of arylthio acetones.[1] This class of compounds, characterized by a ketone functional group and a thioether linkage to a substituted aromatic ring, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by structurally related organosulfur molecules. While specific research on the medicinal applications of this compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated phenyl ring, a thioether linkage, and a ketone group—are present in various bioactive compounds. This document aims to provide a comprehensive overview of the potential practical applications of this compound in medicinal chemistry research, including detailed hypothetical experimental protocols based on methodologies used for analogous compounds.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClOS | [1] |
| Molecular Weight | 200.69 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 38-42 °C | [1] |
| CAS Number | 25784-83-2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-chlorothiophenol and chloroacetone. This reaction is a common method for the preparation of α-arylthio ketones.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis
Materials:
-
4-Chlorothiophenol[3]
-
Chloroacetone[4]
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 4-chlorothiophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related organosulfur compounds and ketones, this compound could be investigated for the following applications. It is important to note that these are potential applications that require experimental validation.
Antimicrobial Activity
Organosulfur compounds are known to possess a broad spectrum of antimicrobial activities.[5][6] The thioether and ketone moieties in this compound may contribute to its potential as an antibacterial or antifungal agent.
Anticancer Activity
Several ketone-containing compounds have been evaluated for their anticancer properties.[7] The mechanism of action could involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The electrophilic nature of the α-carbon to the ketone and the overall molecular structure might allow this compound to act as an inhibitor for various enzymes, such as proteases or kinases, which are important targets in drug discovery.[8][9]
Experimental Protocols for Biological Evaluation
The following are detailed protocols for the preliminary in vitro evaluation of this compound.
Protocol 1: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (DMSO or the solvent used to dissolve the compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (antibiotic) and a negative control (solvent) in separate wells.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on cancer cell lines.[7]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the cells with the compound for 48 or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Enzyme Inhibition Assay (Hypothetical - α-Glucosidase Inhibition)
This protocol describes a hypothetical assay for evaluating the inhibitory activity of this compound against α-glucosidase, an enzyme relevant to diabetes.[11]
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plates
-
Microplate reader
-
Acarbose (positive control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of different concentrations of the compound to the wells.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Hypothetical Signaling Pathway
Given the potential anticancer activity, this compound could hypothetically interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound are scarce, its chemical structure suggests potential as a scaffold for the development of new therapeutic agents. The provided synthesis and biological evaluation protocols offer a starting point for researchers to explore its potential antimicrobial, anticancer, and enzyme inhibitory activities. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this and related arylthio acetone compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]
- 4. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pagepressjournals.org [pagepressjournals.org]
- 7. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosciencejournals.com [biosciencejournals.com]
Application Notes and Protocols for the Laboratory Preparation of (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the laboratory synthesis of (4-Chlorophenylthio)acetone, a valuable intermediate in various chemical and pharmaceutical research applications.
Introduction
This compound is a ketone derivative containing a thioether linkage. Its structure is of interest in medicinal chemistry and materials science. The synthesis detailed below follows a standard nucleophilic substitution reaction, providing a reliable method for obtaining this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-chlorothiophenol with chloroacetone in the presence of a base. The thiolate anion, generated in situ from 4-chlorothiophenol and sodium hydroxide, acts as a nucleophile and displaces the chlorine atom from chloroacetone.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Chlorothiophenol | 47.1 g (0.326 mol) |
| Chloroacetone | 28.5 mL (0.358 mol) |
| Sodium Hydroxide | 14.3 g (0.358 mol) |
| Solvent | |
| Water | 750 mL |
| Product | |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉ClOS[1] |
| Molecular Weight | 200.69 g/mol [2] |
| Appearance | Pale yellow solid |
| Melting Point | 37-38 °C (recrystallized from pentane)[3] |
| Yield | Quantitative |
Experimental Protocol
This protocol details the laboratory procedure for the synthesis of this compound.
Materials and Equipment:
-
4-Chlorothiophenol
-
Chloroacetone (freshly distilled)
-
Sodium hydroxide
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Pentane (for recrystallization)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
Preparation of the Sodium 4-chlorothiophenolate solution: In a suitable reaction vessel, dissolve 14.3 g (0.358 mol) of sodium hydroxide in 750 mL of water. To this stirred solution, add 47.1 g (0.326 mol) of 4-chlorothiophenol.[3]
-
Addition of Chloroacetone: To the stirred solution of sodium 4-chlorothiophenolate, add 28.5 mL (0.358 mol) of freshly distilled chloroacetone dropwise over a period of 20 minutes.[3]
-
Reaction: Stir the resulting mixture at room temperature for an additional 30 minutes.[3]
-
Work-up and Extraction:
-
Drying and Solvent Removal:
-
Purification (Optional):
-
For further purification, recrystallize a small sample of the crude product from pentane.
-
This should yield a colorless crystalline solid with a melting point of 37-38 °C.[3]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Chlorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
Chloroacetone is a lachrymator and is toxic. Handle with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the laboratory synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the nucleophilic substitution mechanism for the formation of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
Troubleshooting & Optimization
How to troubleshoot low yields in thioether synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in thioether synthesis reactions.
Troubleshooting Guides
Low yields in thioether synthesis can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or no product formation observed.
Possible Causes and Solutions:
-
Poor Nucleophilicity of the Thiol: The thiol may not be sufficiently deprotonated to act as an effective nucleophile.
-
Solution: Ensure the base used is strong enough to deprotonate the thiol. The pKa of the base's conjugate acid should be significantly higher than the pKa of the thiol. For instance, while weaker bases like potassium carbonate may suffice for some thiols, stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are often more effective.[1] Thiolates are excellent nucleophiles and their formation is crucial for the reaction to proceed.[1]
-
-
Ineffective Leaving Group: The leaving group on the electrophile may not be sufficiently labile.
-
Steric Hindrance: Bulky groups on the thiol or the electrophile can impede the SN2 reaction pathway.[2]
-
Solution: If possible, choose a less sterically hindered substrate. For the Williamson synthesis, it is preferable for the halide to be on the less hindered carbon.[3] For highly hindered substrates, alternative methods like the Mitsunobu reaction might be more suitable, although this reaction is also sensitive to steric bulk.[2]
-
-
Incorrect Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate.
-
Degraded Reagents: Starting materials or solvents may be impure or degraded.
-
Solution: Use freshly purified reagents and anhydrous solvents. Ensure that the thiol has not oxidized to a disulfide.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an elimination byproduct. How can I minimize this?
A1: Elimination is a common side reaction in Williamson-type syntheses, especially with secondary and tertiary alkyl halides.[2][4] To favor substitution over elimination:
-
Use a Primary Alkyl Halide: SN2 reactions are most efficient with primary alkyl halides.[2]
-
Lower the Reaction Temperature: Higher temperatures tend to favor elimination.[4]
-
Choose a Less Hindered Base: While a strong base is needed to deprotonate the thiol, very bulky bases can preferentially act as a base for elimination rather than facilitating nucleophilic attack.
-
Thiolates are Less Basic: Thiolates are generally less basic and more nucleophilic than alkoxides, which can help to reduce the amount of elimination compared to ether synthesis.[1]
Q2: I am observing the formation of a disulfide. What is the cause and how can I prevent it?
A2: Disulfide formation is due to the oxidation of the thiol starting material or the thiolate intermediate.[5] This is often facilitated by the presence of oxygen. To prevent this:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Use Fresh Thiols: Thiols can oxidize upon storage. Use a fresh bottle or purify the thiol before use.
Q3: My Mitsunobu reaction for thioether synthesis is giving a low yield. What are the key parameters to optimize?
A3: The Mitsunobu reaction is sensitive to several factors. For optimal yields:
-
Reagent Stoichiometry: The stoichiometry of the alcohol, thiol, triphenylphosphine (PPh3), and azodicarboxylate (e.g., DEAD or DIAD) is critical. Fine-tuning the ratios can improve the yield.
-
Order of Addition: The order in which the reagents are added can significantly impact the outcome. A common procedure involves pre-mixing the alcohol and PPh3 before the addition of the azodicarboxylate, followed by the thiol.
-
Solvent: Anhydrous THF is a commonly used solvent.
-
Temperature: The reaction is typically run at or below room temperature.
Q4: In a thiol-ene reaction, what factors can lead to low conversion?
A4: Low conversion in a thiol-ene reaction can be due to:
-
Inefficient Radical Initiation: Ensure the UV lamp is functioning correctly and at the appropriate wavelength for the photoinitiator used. For thermal initiation, confirm the reaction is at the correct temperature.
-
Oxygen Inhibition: Radical reactions can be inhibited by oxygen. Degassing the reaction mixture is crucial.
-
Monomer Purity: Impurities in the thiol or alkene monomers can quench the radical chain reaction.
Q5: I am having trouble with a Michael addition of a thiol to an α,β-unsaturated carbonyl compound. What should I consider?
A5: For a successful Michael addition:
-
Catalyst: The reaction is often base-catalyzed to generate the thiolate nucleophile. Common bases include triethylamine or sodium hydroxide.
-
Solvent: Protic solvents can facilitate the proton transfer steps in the mechanism.
-
Retro-Michael Addition: The Michael addition can be reversible, especially at higher temperatures. Running the reaction at a lower temperature may improve the yield of the desired adduct.
Data Presentation
The choice of base and solvent can significantly impact the yield of a thioether synthesis. The following table provides a summary of expected yields for the synthesis of a model thioether (e.g., benzyl phenyl sulfide from thiophenol and benzyl bromide) under various conditions, based on general principles of SN2 reactions.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Potassium Carbonate (K2CO3) | Acetone | 56 (reflux) | 60-75 | A weaker base, suitable for acidic thiols. Reaction may be slower. |
| Sodium Hydroxide (NaOH) | Ethanol | 78 (reflux) | 75-90 | A strong, common base. The protic solvent can solvate the nucleophile, potentially slowing the reaction slightly compared to aprotic solvents. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 66 (reflux) | 85-95 | A very strong, non-nucleophilic base. Requires anhydrous conditions. THF is a suitable aprotic solvent. |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 80-92 | A strong base, often used when the corresponding alcohol is the solvent. |
| Cesium Carbonate (Cs2CO3) | Acetonitrile (MeCN) | 82 (reflux) | 90-98 | Often provides higher yields due to the "cesium effect," which involves better solvation of the cation and a more "naked" and reactive thiolate anion. Acetonitrile is a polar aprotic solvent.[4] |
Experimental Protocols
Detailed Methodology for Williamson Thioether Synthesis: Synthesis of Benzyl Phenyl Sulfide
This protocol describes the synthesis of benzyl phenyl sulfide from thiophenol and benzyl bromide using potassium carbonate as the base.
Materials:
-
Thiophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl phenyl sulfide.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Troubleshooting Workflow for Low Thioether Yield
Caption: A workflow to diagnose and address low yields in thioether synthesis.
Common Side Reactions in Thioether Synthesis
Caption: Common side reactions encountered during thioether synthesis.
Decision Tree for Thioether Synthesis Method Selection
Caption: A decision tree to aid in selecting an appropriate thioether synthesis method.
References
Technical Support Center: Optimizing the Williamson Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and what is its primary mechanism?
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] The reaction was developed by Alexander Williamson in 1850.[1][2] It typically proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism.[1][3][4] In this mechanism, the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a concerted step.[1][3]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in the Williamson ether synthesis can stem from several factors. Common issues include competing side reactions (like elimination), suboptimal reaction conditions, or impure reagents.[1][5] To improve the yield, consider the following:
-
Choice of Alkyl Halide: Use a primary alkyl halide if possible.[3][6] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product (an alkene).[3][6]
-
Reaction Temperature: A typical temperature range is 50-100 °C.[1][5] While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination side reaction.[5] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[5]
-
Solvent Selection: Polar aprotic solvents like acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are generally preferred.[1][3][5][7] These solvents effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[5] Protic solvents (like ethanol) can slow the reaction rate.[1]
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[1] Monitoring the reaction by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[5]
Q3: What are the most common side reactions in a Williamson ether synthesis?
The primary competing reaction is the base-catalyzed E2 elimination of the alkylating agent, which forms an alkene.[1] This is especially prevalent with secondary and tertiary alkyl halides.[3] Another possible side reaction, particularly when using aryloxide nucleophiles, is C-alkylation of the aromatic ring, as the aryloxide is an ambident nucleophile.[1][8]
Q4: How do I choose the appropriate base for my reaction?
The base is used to deprotonate the alcohol to form the reactive alkoxide nucleophile.[4][6] The choice of base depends on the acidity of the alcohol.
-
Strong Bases: For simple alcohols (pKa ~16-18), a strong base is required for complete deprotonation.[6] Sodium hydride (NaH) or potassium hydride (KH) are common choices.[3][6]
-
Weaker Bases: For more acidic alcohols like phenols, weaker bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can be used.[2][8]
-
Industrial Scale: In industrial applications, phase transfer catalysis is often used.[1]
Q5: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis?
While primary alkyl halides are ideal, secondary alkyl halides can be used but often result in lower yields due to competition from the E2 elimination reaction.[3] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination to form alkenes.[3]
Q6: What is phase transfer catalysis and when should I use it?
Phase transfer catalysis is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[9] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the alkoxide from the aqueous phase to the organic phase where the alkyl halide is located, thus allowing the reaction to proceed.[1][9][10] This method is advantageous as it can be carried out under milder conditions and does not require anhydrous solvents.[9][11]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Data Presentation: Reaction Parameter Comparison
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Alkyl Halide | Primary > Secondary >> Tertiary | The reaction follows an S(N)2 mechanism, which is sensitive to steric hindrance.[3] Secondary and tertiary halides favor E2 elimination.[3] |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | These solvents solvate the cation, leaving a highly reactive alkoxide.[1][5] Protic and apolar solvents can significantly slow the reaction rate.[1] |
| Base | NaH, KH for alcohols. K(_2)CO(_3), NaOH for phenols. | The base must be strong enough to deprotonate the alcohol.[6] Very strong bases can promote elimination.[12] |
| Temperature | 50 - 100 °C | Balances reaction rate and selectivity.[1] Higher temperatures favor the E2 elimination side reaction.[5] |
| Reaction Time | 1 - 8 hours | Reaction should be monitored (e.g., by TLC) to determine completion and avoid product degradation.[1][5] |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) or Iodide Salts | Useful for unreactive alkylating agents or two-phase systems.[1] PTCs can improve reaction rates under milder conditions.[9] |
Experimental Protocols
Protocol 1: Synthesis of Phenacetin (A Standard Williamson Ether Synthesis)
This protocol is an example of the synthesis of phenacetin from acetaminophen.
Materials:
-
Acetaminophen (0.22 g)
-
Potassium Carbonate (K(_2)CO(_3)), finely pulverized (0.28 g)
-
Ethyl Iodide (0.28 mL)
-
Butanone (3.0 mL)
-
15-mL round-bottom flask
-
Stir bar
-
Water-cooled condenser
-
Hot plate
Procedure:
-
Combine 0.22 g of acetaminophen, 0.28 g of finely pulverized K(_2)CO(_3), and 3.0 mL of butanone in a dry 15-mL round-bottom flask.[2]
-
Carefully add 0.28 mL of ethyl iodide to the flask.[2]
-
Add a stir bar and attach a water-cooled condenser.[2]
-
Heat the mixture under reflux using a hot plate at a medium setting for 1 hour.[2]
-
After 1 hour, turn off the heat and allow the mixture to cool to room temperature.[2]
-
Proceed with the workup and purification steps, which typically involve adding water, extracting the product with an organic solvent (like tert-butyl methyl ether), and evaporating the solvent.[2]
Protocol 2: Williamson Ether Synthesis Using Phase Transfer Catalysis
This protocol is a general method for ether synthesis using a phase transfer catalyst, which avoids the need for anhydrous conditions.[9]
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl Halide (e.g., methyl iodide)
-
Aqueous Sodium Hydroxide (e.g., 25% NaOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
Conical vial or round-bottom flask
-
Stir bar or magnetic stirrer
Procedure:
-
In a conical vial, dissolve the alcohol (e.g., 4-ethylphenol) in the aqueous sodium hydroxide solution.[10]
-
Add a catalytic amount of the phase transfer catalyst (e.g., 15 mg of tetrabutylammonium bromide).[10]
-
Add the alkyl halide (e.g., 90 µL of methyl iodide).[10]
-
Stir the two-phase mixture vigorously and heat gently (e.g., 55-65 °C) for the required reaction time.[10] The phase transfer catalyst will transport the phenoxide from the aqueous layer to the organic layer to react with the methyl iodide.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and extraction to isolate the ether product.
Experimental Workflow Diagram
Caption: General workflow for the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tailoredread.com [tailoredread.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Common side reactions and byproducts in the synthesis of (4-Chlorophenylthio)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorophenylthio)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 4-chlorothiophenol and chloroacetone typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the thiolate anion of 4-chlorothiophenol, generated by a base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.[1]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions include:
-
Oxidation of 4-chlorothiophenol: The starting thiol is susceptible to oxidation, especially in the presence of air and base, leading to the formation of bis(4-chlorophenyl) disulfide.[2]
-
Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions, similar to an aldol condensation, to form various byproducts.
-
Elimination reaction: Although chloroacetone is a primary alkyl halide, which favors substitution, elimination reactions can occur to some extent, particularly at higher temperatures or with stronger bases.
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize the formation of bis(4-chlorophenyl) disulfide, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] Using a slight excess of the thiol or adding the base to the reaction mixture containing the thiol just before the addition of chloroacetone can also help.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base deprotonates the 4-chlorothiophenol to form the more nucleophilic thiolate anion.[2] A moderately weak base, such as potassium carbonate or triethylamine, is often preferred to minimize side reactions like the self-condensation of chloroacetone and elimination reactions. Stronger bases like sodium hydroxide or alkoxides can be used but may require more careful control of reaction conditions.
Q5: My reaction mixture has turned dark brown. What could be the cause?
A5: A dark coloration of the reaction mixture can be indicative of side reactions and decomposition products. This could be due to the self-condensation of chloroacetone, which can lead to the formation of colored, polymeric materials. Using a less polar solvent or running the reaction at a lower temperature might mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the purity of starting materials. |
| Formation of significant amounts of bis(4-chlorophenyl) disulfide. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use freshly distilled or high-purity 4-chlorothiophenol. | |
| Loss of product during work-up and purification. | - Optimize the extraction and purification steps (e.g., choice of solvent, chromatography conditions). | |
| Presence of a significant amount of unreacted 4-chlorothiophenol | Insufficient amount of chloroacetone or base. | - Use a slight excess (1.05-1.1 equivalents) of chloroacetone.- Ensure at least one equivalent of base is used relative to the thiol. |
| Poor quality of chloroacetone. | - Use freshly opened or distilled chloroacetone. | |
| Presence of a high-boiling, non-polar byproduct | Formation of bis(4-chlorophenyl) disulfide. | - This can be confirmed by GC-MS or LC-MS analysis.- To remove, consider column chromatography or recrystallization. |
| Presence of multiple unidentified polar byproducts | Self-condensation of chloroacetone. | - Use a milder base (e.g., K₂CO₃ instead of NaOH).- Maintain a lower reaction temperature.- Add chloroacetone slowly to the reaction mixture. |
| Product is an oil and does not solidify | Presence of impurities. | - Purify the product using column chromatography.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Common Side Reactions and Byproducts
The following table summarizes the common side reactions and the resulting byproducts that may be observed during the synthesis of this compound.
| Side Reaction | Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Signature (e.g., in MS) |
| Oxidative Coupling of Thiol | Bis(4-chlorophenyl) disulfide | C₁₂H₈Cl₂S₂ | 287.23 | A distinct peak in GC-MS or LC-MS with the corresponding molecular ion. |
| Self-condensation of Chloroacetone | Diacetone alcohol (from acetone impurity) | C₆H₁₂O₂ | 116.16 | Can be detected by GC-MS, though may dehydrate in the injector. |
| Mesityl oxide (from acetone impurity) | C₆H₁₀O | 98.14 | A common impurity in acetone, detectable by GC-MS. | |
| Elimination of HCl from Chloroacetone | Prop-2-en-2-one (Methyl vinyl ketone) | C₃H₄O | 56.06 | Highly volatile, may not be easily detected in the final mixture. |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chlorothiophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Analytical Method for Reaction Monitoring and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
This method can be used to identify the product, unreacted starting materials, and byproducts like bis(4-chlorophenyl) disulfide based on their retention times and mass spectra.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Purification techniques for (4-Chlorophenylthio)acetone, such as recrystallization
This technical support guide provides detailed information, protocols, and troubleshooting advice for the purification of (4-Chlorophenylthio)acetone, with a focus on recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 1-[(4-chlorophenyl)thio]-2-propanone, is a solid organic compound.[1] Its key properties are summarized in the table below. It is often used as an intermediate in various chemical syntheses.[2]
Q2: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common starting materials for the synthesis of this compound are 4-chlorothiophenol and chloroacetone, or 4,4'-dichlorodiphenyl disulfide and bromoacetone.[3] Therefore, potential impurities could include:
-
Unreacted 4-chlorothiophenol
-
Unreacted chloroacetone or bromoacetone
-
4,4'-dichlorodiphenyl disulfide, which can form from the oxidation of 4-chlorothiophenol.
Q3: What is the most common method for purifying this compound?
Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the remaining solution (mother liquor).
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given its chemical structure (a ketone and a thioether), suitable solvents to test would include ethanol, isopropanol, or acetone.[4] Mixed solvent systems, such as hexane/acetone or ethanol/water, can also be effective.[5] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25784-83-2 | [1] |
| Molecular Formula | C₉H₉ClOS | [1] |
| Molecular Weight | 200.69 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [1][7] |
| Melting Point | 38-42 °C | [7] |
| Purity (Typical) | 97-98% | [1] |
Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol | A common solvent for recrystallizing ketones.[5] |
| Isopropanol | Another alcohol that is often a good choice for moderately polar compounds.[4] |
| Acetone | As the compound is a ketone, acetone may be a suitable solvent based on the "like dissolves like" principle. |
| Hexane/Acetone | A mixed-solvent system where acetone is the "good" solvent and hexane is the "poor" solvent. This allows for fine-tuning of solubility.[5] |
| Ethanol/Water | A polar mixed-solvent system that can be effective for compounds with some polarity.[5] |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. It is recommended to start with a small amount of crude material to determine the optimal solvent and conditions.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period, then transfer them to a watch glass or drying dish to air dry or dry in a desiccator.
Troubleshooting Guide
Q: My compound is not dissolving, even with a lot of hot solvent. What should I do?
A: This suggests that the chosen solvent is not a good solvent for your compound at high temperatures. You should try a different, more suitable solvent. Refer to the suggested solvents table and perform small-scale solubility tests to find a better option.
Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A: This is a common issue that can arise from a few factors:
-
Too much solvent was used: The solution may not be saturated. Try evaporating some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound if available.
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Consider using a different solvent with a lower boiling point.
Q: The yield of my recrystallized product is very low. What went wrong?
A: A low yield can be due to several reasons:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost. Ensure your filtration apparatus is pre-warmed.
-
Washing with too much cold solvent: Only a small amount of ice-cold solvent should be used to wash the crystals.
Mandatory Visualization
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 3. This compound | 25784-83-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound CAS#: 25784-83-2 [m.chemicalbook.com]
Strategies to improve the regioselectivity of reactions with alpha-haloketones
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving alpha-haloketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with unsymmetrical alpha-haloketones?
A1: Regioselectivity is primarily governed by the choice between kinetic and thermodynamic control. Key factors include the base, solvent, temperature, and the nature of the electrophile.
-
Base: Bulky, strong bases like Lithium Diisopropylamide (LDA) favor deprotonation at the less sterically hindered α'-carbon (kinetic control).[1][2] Smaller, weaker bases or those that allow for equilibrium (e.g., NaH, alkoxides) can lead to the more stable, substituted enolate (thermodynamic control).[2][3]
-
Temperature: Low temperatures (e.g., -78°C) are crucial for kinetic control, as they prevent the enolates from equilibrating to the more stable thermodynamic form.[1] Higher temperatures (room temperature) facilitate this equilibration, favoring the thermodynamic product.[1][4]
-
Solvent: Aprotic solvents are typically used for kinetic enolate formation. Protic solvents can enable equilibration to the thermodynamic enolate.[3]
-
Electrophile: The nature of the electrophile is critical in determining the ratio of C-alkylation to O-alkylation.[5][6]
Q2: How can I favor C-alkylation over O-alkylation when reacting an enolate?
A2: The choice between C- and O-alkylation is often explained by Hard-Soft Acid-Base (HSAB) theory. The enolate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center.
-
To favor C-alkylation , use a "softer" electrophile, such as an alkyl iodide or bromide.[6]
-
To favor O-alkylation , use a "harder" electrophile, such as a silyl chloride or a triflate.[6] The reaction with strong electrophiles like trimethylsilyl chloride often favors the oxygen atom due to its higher negative charge density.[5]
Q3: In the further halogenation of an alpha-haloketone, how can I control which side (α or α') is halogenated?
A3: Studies in acetic acid show that the reaction conditions, particularly the presence of hydrogen halide (HX), are critical.[7][8]
-
Without HX: In the initial stages, enolization occurs on both sides but can be slightly favorable on the already halogenated α-side.[7][9]
-
With HX: As the reaction proceeds and generates HX, enolization becomes favorable on the non-halogenated (α') side. The generated HX accelerates the reaction and significantly improves regioselectivity for the non-halogenated carbon.[7][8][9]
Troubleshooting Guides
Problem 1: My alkylation of an unsymmetrical alpha-haloketone is non-selective, yielding a mixture of products at the α and α' positions.
Cause: This typically occurs when conditions allow for the formation of both kinetic and thermodynamic enolates.
Solution:
-
To favor the less-substituted α'-position (Kinetic Control):
-
To favor the more-substituted α'-position (Thermodynamic Control):
Problem 2: I am observing a significant amount of O-alkylated product (enol ether) instead of the desired C-alkylated ketone.
Cause: The electrophile being used is likely too "hard," or reaction conditions are promoting reaction at the oxygen atom.
Solution:
-
Change the Electrophile: Switch from alkyl chlorides or tosylates to "softer" electrophiles like alkyl bromides or, preferably, alkyl iodides.[6]
-
Solvent and Cation Effects: The choice of solvent and counter-ion can influence the reactivity of the enolate. Less polar solvents and cations that coordinate strongly with the oxygen can sometimes favor C-alkylation.
Problem 3: I need to perform an alkylation at the more-hindered α-position, but conventional methods are failing.
Cause: Deprotonation at the more-substituted carbon is often difficult, and subsequent alkylation can be sterically hindered. Conventional kinetic/thermodynamic controls often fail to provide high selectivity for this outcome.
Solution:
-
Catalytic Methods: Recent advances have shown that transition-metal catalysis can reverse conventional regioselectivity. Consider using a nickel-catalyzed approach with a bulky biphenyl diphosphine ligand, which has been shown to preferentially alkylate the more-substituted enolate.[10][11] These reactions can proceed under neutral conditions with allylic alcohols as the alkylating agent.[10][12]
Data Presentation
Table 1: Illustrative Regioselectivity in Alkylation of 2-Methylcyclohexanone
| Entry | Base | Solvent | Temperature (°C) | Product Ratio (Less Substituted : More Substituted) | Control Type |
| 1 | LDA | THF | -78 | >95 : 5 | Kinetic[2] |
| 2 | NaH | THF/DMF | 25 | ~20 : 80 | Thermodynamic[2] |
| 3 | NaOEt | EtOH | 25 | ~30 : 70 | Thermodynamic[4] |
Table 2: Illustrative C- vs. O-Alkylation Selectivity
| Enolate Source | Electrophile | Predominant Product | Rationale |
| Ketone Enolate | CH₃-I | C-Alkylation | Soft electrophile reacts at soft carbon center.[6] |
| Ketone Enolate | (CH₃)₃Si-Cl | O-Alkylation | Hard electrophile reacts at hard oxygen center.[5] |
| β-Ketoester | PhSO₂(CH₂)CF₃ | C-Alkylation | Cationic ⁺CF₃ character favors C-alkylation.[13] |
| β-Ketoester | PhSO₂(CH₂)CFH₂ | O-Alkylation | Radical •CFH₂ character favors O-alkylation.[13] |
Experimental Protocols
Protocol 1: Kinetic Alkylation at the Less-Substituted α'-Position
This protocol is a general guideline for selectively alkylating the less sterically hindered carbon of an alpha-haloketone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Solvent and Base: Add anhydrous THF to the flask and cool the solution to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (typically 1.1 equivalents) to the cooled THF. To this solution, add the alpha-haloketone substrate dropwise over 5-10 minutes, ensuring the internal temperature does not rise above -70°C. Stir the mixture for 30-60 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., a primary alkyl iodide, 1.0-1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Reaction Completion: Stir the reaction mixture at -78°C for 1-3 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
Caption: Decision pathway for kinetic vs. thermodynamic alkylation.
Caption: Competing pathways for C-alkylation vs. O-alkylation.
Caption: Troubleshooting flowchart for poor regioselectivity.
References
- 1. youtube.com [youtube.com]
- 2. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone α-alkylation at the more-hindered site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
Selection of appropriate catalysts for C-S cross-coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in C-S cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My C-S cross-coupling reaction is giving me a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a C-S cross-coupling reaction can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Initial Checks:
-
Reagent Purity: Ensure the purity of your starting materials, including the aryl halide, thiol, and any additives. Impurities can poison the catalyst or participate in side reactions.[1] Amines, in particular, should be purified before use.[1]
-
Solvent and Reagent Degassing: Oxygen can deactivate the catalyst.[2] Thoroughly degas all solvents and reagents before use to prevent catalyst poisoning.[2]
-
Catalyst Activity: The active L-Pd(0) species must be generated in situ for the reaction to proceed.[1] If using a Pd(II) salt, pre-activation of the Pd(II)/ligand mixture may be necessary.[1] Consider using a fresh batch of the palladium precursor and ligand, or utilizing a pre-catalyst for more reliable activation.[1][2]
Troubleshooting Steps & Potential Solutions:
-
Inactive Catalyst:
-
Incorrect Base Selection:
-
Solution: The choice of base is critical and specific to the reaction.[2] For substrates with functional groups prone to hydrolysis (e.g., esters, nitriles), use a weaker base like carbonate or phosphate.[1] For less reactive substrates, a stronger base may be required. Screen a variety of bases to find the optimal one for your system.
-
-
Suboptimal Ligand Choice:
-
Solution: The ligand plays a crucial role in catalyst stability and reactivity.[3] For challenging C-S couplings, bulky and electron-rich phosphine ligands are often effective.[2] N-heterocyclic carbene (NHC) ligands have also shown promise in certain applications.[2] A screening of different ligands is recommended to identify the most suitable one for your specific substrates.
-
-
Inappropriate Solvent:
-
Insufficient Reaction Temperature or Time:
-
Solution: If the reaction is sluggish, gradually increase the temperature.[1] Monitor the reaction progress over time to ensure it has reached completion.
-
Problem 2: Catalyst Deactivation
Question: I suspect my catalyst is deactivating during the reaction. What are the common causes of deactivation in C-S cross-coupling and how can I prevent it?
Answer:
Catalyst deactivation is a common issue in C-S cross-coupling, often caused by the strong interaction between sulfur compounds and the metal center.
Common Causes of Catalyst Deactivation:
-
Thiol/Thiolate Poisoning: Thiols and thiolates can bind strongly to the metal catalyst, leading to the formation of inactive species.[6]
-
Ligand Displacement: The substrate or other species in the reaction mixture can displace the supporting ligand, leading to the formation of catalytically dormant complexes.[3]
-
Oxidative Degradation: The presence of oxygen can lead to the oxidation and deactivation of the catalyst.[2]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.[7]
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Selection: The use of strongly coordinating bidentate ligands can create a highly stable and reactive catalyst that is resistant to deactivation.[8] Monophosphine ligands have also been shown to be effective by potentially minimizing deactivation by nucleophilic thiolate ligands.[6]
-
Controlled Addition of Thiol: Slow addition of the thiol can help to maintain a low concentration in the reaction mixture, minimizing catalyst poisoning.
-
Use of Pre-catalysts: Modern pre-catalysts are designed for clean and efficient generation of the active catalytic species, which can improve catalyst stability and longevity.[1]
-
Anaerobic Conditions: As mentioned previously, ensuring strictly anaerobic conditions by thoroughly degassing all reagents and solvents is crucial to prevent oxidative deactivation.[2]
-
Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to thermal degradation of the catalyst.
Problem 3: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupling of the thiol. How can I suppress these side reactions?
Answer:
The formation of side products in C-S cross-coupling reactions can reduce the yield of the desired product and complicate purification.
Common Side Reactions and Mitigation Strategies:
-
Thiol Homocoupling (Disulfide Formation):
-
Cause: This is often promoted by the presence of oxygen, which can oxidize the thiol.
-
Solution: Rigorous exclusion of air from the reaction system is paramount.[2] Ensure all solvents and reagents are properly degassed.
-
-
Hydrodehalogenation:
-
Cause: The replacement of the halide on the aryl halide with a hydrogen atom can be influenced by the choice of solvent, base, and the presence of protic impurities.[2]
-
Solution: Carefully select the solvent and base. Using anhydrous solvents can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system (e.g., Palladium, Copper, Nickel) is best for my C-S cross-coupling reaction?
A1: The optimal catalyst system depends heavily on the specific substrates (aryl halide and thiol) being used.
-
Palladium-based catalysts are the most versatile and widely used for C-S cross-coupling. They offer a broad substrate scope and high functional group tolerance, especially when paired with specialized phosphine ligands.[8][9]
-
Copper-based catalysts are a more economical alternative to palladium and have shown great utility, particularly for coupling aryl iodides with thiols.[8][10] Ligand-free copper-catalyzed systems have also been developed.[10]
-
Nickel-based catalysts can be more reactive than palladium in some cases and are effective for coupling aryl mesylates.[8] However, they can be more sensitive to certain functional groups.[11]
A preliminary literature search for similar substrate pairings is highly recommended. If no direct precedent is available, a screening of different metal catalysts and ligands is the most effective approach.
Q2: How do I select the appropriate ligand for my palladium-catalyzed C-S cross-coupling?
A2: Ligand selection is critical for a successful reaction. The ligand influences the catalyst's stability, reactivity, and selectivity.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are often effective for challenging cross-coupling reactions.[2] Their steric bulk and electron-donating properties help to stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination.
-
Bidentate Phosphine Ligands: Ligands like Josiphos can form highly stable and reactive catalysts, allowing for very low catalyst loadings.[8] XantPhos is another effective bidentate ligand for this transformation.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can be effective alternatives to phosphine ligands, particularly in preventing phosphine displacement.[6]
Q3: What is the role of the base in C-S cross-coupling, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, typically by deprotonating the thiol to form the more nucleophilic thiolate.
-
Base Strength: The required base strength depends on the pKa of the thiol and the reactivity of the aryl halide. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
-
Substrate Compatibility: For substrates with base-sensitive functional groups (e.g., esters, ketones, nitriles), a milder base such as K₂CO₃ or K₃PO₄ is recommended to avoid undesired side reactions.[1]
-
Solubility: The solubility of the base can also impact the reaction rate.[12] In some cases, a heterogeneous base may be advantageous.
Q4: Can you provide a general experimental protocol for a palladium-catalyzed C-S cross-coupling reaction?
A4: The following is a general starting protocol. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will likely be necessary for a specific substrate combination.
General Protocol for Pd-Catalyzed C-S Cross-Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the thiol (1.0-1.2 equiv), base (1.5-2.0 equiv), and anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Coupling of 4-Chlorotoluene and Thiophenol
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 95 |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80 | 18 | 92 |
| CuI | L-proline | K₂CO₃ | DMSO | 110 | 12 | 85 |
| NiCl₂(dppe) | - | K₃PO₄ | DMF | 120 | 24 | 78 |
Note: This table is a representative example and yields can vary based on specific reaction conditions and substrate purity.
Visualizations
Caption: A workflow for selecting an appropriate catalyst system for C-S cross-coupling.
Caption: A logical troubleshooting guide for low-yield C-S cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ikm.org.my [ikm.org.my]
- 6. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmcct.com [jmcct.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The effect of different solvents on the outcome of the Williamson ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
The Williamson ether synthesis is a widely used method for preparing ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, an alkoxide ion (RO⁻) acts as a nucleophile and attacks an electrophilic carbon of a primary alkyl halide or other compound with a good leaving group (e.g., tosylate, mesylate), resulting in the formation of an ether (R-O-R').[1]
Q2: Which solvents are recommended for the Williamson ether synthesis?
Polar aprotic solvents are generally recommended as they can accelerate the reaction rate.[2] Commonly used solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] Protic solvents, like alcohols, can slow down the reaction by solvating the alkoxide nucleophile, thus reducing its reactivity.[2]
Q3: My reaction is slow or not proceeding to completion. What are the possible causes and solutions?
Several factors can contribute to a slow or incomplete reaction:
-
Inappropriate Solvent: The use of protic or apolar solvents can significantly slow down the reaction.[2]
-
Solution: Switch to a polar aprotic solvent like acetonitrile or DMF.[2]
-
-
Insufficient Temperature: The reaction is typically conducted at temperatures between 50 to 100 °C.[2]
-
Solution: Increase the reaction temperature within the recommended range.
-
-
Poor Leaving Group: The nature of the leaving group on the alkylating agent is crucial.
-
Solution: Consider using an alkyl halide with a better leaving group (I > Br > Cl) or converting the alcohol to a better leaving group like a tosylate or mesylate.
-
-
Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance.
-
Solution: Whenever possible, use a primary alkyl halide.[4]
-
Troubleshooting Guide
Problem 1: Low yield of the desired ether product.
A low yield can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.
-
Possible Cause: E2 Elimination Side Reaction. This is a common competing reaction, especially with secondary and tertiary alkyl halides, leading to the formation of an alkene.[2][5] The alkoxide acts as a base, abstracting a proton.
-
Possible Cause: C-alkylation instead of O-alkylation. When using an ambident nucleophile like a phenoxide, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation).[2][3] The choice of solvent significantly influences this selectivity.[3]
Problem 2: Formation of unexpected byproducts.
The formation of byproducts other than the elimination product can occur under certain conditions.
-
Possible Cause: Double C-alkylation. In some cases, particularly with phenoxides in protic solvents, a double C-alkylated product can be formed where two alkyl groups are added to the aromatic ring.[3]
-
Troubleshooting:
-
The use of aprotic solvents like DMF and DMSO has been shown to prevent the formation of this double C-alkylated byproduct.[3]
-
-
Data on Solvent Effects
The choice of solvent can have a significant impact on the product distribution in the Williamson ether synthesis, particularly when using ambident nucleophiles.
| Solvent | O-alkylation Product (%) | C-alkylation Product (%) | Double C-alkylation Product (%) |
| Acetonitrile | 97 | 3 | Not Reported |
| Methanol | 72 | 28 | Not Reported |
| Ethanol | Not Reported | 24 | 4 |
| 2,2,2-Trifluoroethanol | Not Reported | 75 | 10 |
| Water | Not Reported | 83 | 1 |
Data compiled from a study on the reaction of sodium β-naphthoxide and benzyl bromide.[3][6]
Experimental Protocols
General Procedure for Williamson Ether Synthesis:
This is a generalized protocol and may require optimization for specific substrates.
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable dry, polar aprotic solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide. The reaction is typically accompanied by the evolution of hydrogen gas.[4]
-
Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.
-
Ether Formation: Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Reaction times can range from 1 to 8 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visual Guides
Caption: General experimental workflow for the Williamson ether synthesis.
Caption: Troubleshooting decision tree for low ether yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
How to minimize impurities in the preparation of (4-Chlorophenylthio)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (4-Chlorophenylthio)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction, specifically a Williamson thioether synthesis. This reaction involves the treatment of 4-chlorothiophenol with a suitable base to form the corresponding thiophenoxide, which then reacts with chloroacetone to yield the desired product.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound. The most prevalent include:
-
Bis(4-chlorophenyl) disulfide: Formed by the oxidation of the starting material, 4-chlorothiophenol.
-
Unreacted starting materials: Residual 4-chlorothiophenol and chloroacetone.
-
Products of chloroacetone self-condensation: Under basic conditions, chloroacetone can undergo self-condensation reactions (aldol condensation) to form impurities such as mesityl oxide.[1][2]
-
1-Hydroxyacetone: Can be formed from the hydrolysis of chloroacetone in the presence of a strong base.[3]
Q3: How can the formation of bis(4-chlorophenyl) disulfide be minimized?
A3: The formation of bis(4-chlorophenyl) disulfide is primarily due to the oxidation of 4-chlorothiophenol. To minimize this impurity, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using freshly distilled or high-purity 4-chlorothiophenol can also be beneficial.
Q4: What reaction conditions are optimal for minimizing other impurities?
A4: Optimizing reaction conditions is key to minimizing impurities. Consider the following:
-
Choice of Base: A moderately strong, non-nucleophilic base is preferred to deprotonate the thiophenol without promoting side reactions of chloroacetone. Bases like potassium carbonate or sodium carbonate are often suitable. Stronger bases like sodium hydroxide can increase the rate of chloroacetone self-condensation and hydrolysis.[3][4]
-
Solvent: A polar aprotic solvent, such as acetone or acetonitrile, is typically used. Acetone can also serve as a reactant, but using it as a solvent requires careful control of conditions to avoid self-condensation.
-
Temperature: The reaction is typically carried out at or slightly above room temperature. Higher temperatures can increase the rate of side reactions.
-
Stoichiometry: Using a slight excess of 4-chlorothiophenol can help to ensure complete consumption of chloroacetone, which can be challenging to remove during purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Formation of side products; Loss during workup. | - Ensure the base is sufficiently strong to deprotonate the thiophenol. - Control the reaction temperature to minimize side reactions. - Use an inert atmosphere to prevent disulfide formation. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of Bis(4-chlorophenyl) disulfide Impurity | Oxidation of 4-chlorothiophenol. | - Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. - Maintain a positive pressure of the inert gas throughout the reaction. - Use deoxygenated solvents. |
| Presence of Chloroacetone Self-Condensation Products (e.g., Mesityl Oxide) | Use of a strong base; High reaction temperature. | - Use a milder base such as K₂CO₃ or Na₂CO₃. - Maintain the reaction temperature at or below room temperature. - Add the chloroacetone slowly to the reaction mixture to keep its concentration low. |
| Difficulty in Removing Unreacted 4-Chlorothiophenol | Incomplete reaction or use of a large excess. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - During workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic thiophenol. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography on silica gel. - Attempt to crystallize the purified product from a suitable solvent system (e.g., hexane/ethyl acetate). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chlorothiophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture vigorously.
-
Slowly add chloroacetone (1.1 eq) dropwise to the suspension at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | Start with 50% Acetonitrile, ramp to 95% over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common impurities.
Caption: General workflow for synthesis and troubleshooting.
References
Technical Support Center: Overcoming Challenges in the Scale-up of (4-Chlorophenylthio)acetone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of (4-Chlorophenylthio)acetone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction (SN2) between a salt of 4-chlorothiophenol and a haloacetone, typically chloroacetone or bromoacetone. This reaction is analogous to the Williamson ether synthesis.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Kinetics and Heat Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Byproduct Formation: Increased reaction volumes and longer reaction times can amplify the formation of impurities.
-
Phase-Transfer Efficiency: In biphasic systems, efficient mixing becomes crucial for the phase-transfer catalyst to function effectively.
-
Work-up and Purification: Handling and purifying large quantities of the product and removing impurities can be complex.
Q3: What are the key safety precautions to consider during scale-up?
Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: 4-chlorothiophenol is toxic and has an unpleasant odor. Chloroacetone is a lachrymator and is toxic. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a fume hood.
-
Exothermic Reaction: The reaction can be exothermic. Monitor the temperature closely and have a cooling system in place.
-
Solvent Safety: Use solvents in well-ventilated areas and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., elimination, disulfide formation). 3. Inefficient phase-transfer catalysis. 4. Loss of product during work-up. | 1. Increase reaction time or temperature moderately. Ensure stoichiometric amounts of reactants. 2. Use a primary haloacetone (chloroacetone is preferred over bromoacetone to minimize elimination). Ensure an inert atmosphere to prevent oxidation of the thiophenol to disulfide. 3. Increase stirrer speed for better mixing. Consider screening different phase-transfer catalysts. 4. Optimize extraction and purification steps. |
| Formation of Impurities | 1. Disulfide byproduct: Oxidation of 4-chlorothiophenol. 2. Over-alkylation: Reaction of the product with the haloacetone. 3. Elimination byproducts: From the haloacetone. | 1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Use a slight excess of the thiophenol relative to the haloacetone. Control the reaction temperature. 3. Use chloroacetone instead of bromoacetone. Maintain a moderate reaction temperature. |
| Difficult Work-up | 1. Emulsion formation during extraction. 2. Difficulty in separating the product from the reaction mixture. | 1. Add brine to the aqueous layer to break up emulsions. 2. If the product is a solid, it may precipitate upon cooling. Filtration can be an effective isolation method. For liquid products, ensure efficient extraction with a suitable organic solvent. |
| Product Purity Issues | 1. Residual starting materials. 2. Presence of byproducts. | 1. Ensure the reaction goes to completion. Optimize the stoichiometry of the reactants. 2. Purify the crude product by recrystallization or column chromatography. A small sample can be recrystallized from pentane to yield a colorless crystalline solid.[1] |
Experimental Protocols
Lab-Scale Synthesis of this compound[2]
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
4-Chlorothiophenol (47.1 g, 0.326 mole)
-
Sodium hydroxide (14.3 g, 0.358 mole)
-
Chloroacetone (28.5 ml, 0.358 mole), freshly distilled
-
Water (750 ml)
-
Ether (or other suitable organic solvent)
-
2% Sodium hydroxide solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium hydroxide in water is prepared in a suitable reaction vessel equipped with a stirrer.
-
4-Chlorothiophenol is added to the sodium hydroxide solution and stirred to form the sodium thiophenolate salt.
-
Freshly distilled chloroacetone is added dropwise to the stirred solution over 20 minutes at room temperature.
-
The resulting mixture is stirred for an additional 30 minutes at room temperature.
-
The mixture is then extracted with ether (3 x 200 ml).
-
The combined organic extracts are washed with 2% sodium hydroxide solution (2 x 200 ml) and then with water (2 x 200 ml).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent like pentane.
Note: For scale-up, a phase-transfer catalyst is often introduced to improve the reaction rate and efficiency in a biphasic system.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₉H₉ClOS | 200.69 | 25784-83-2 | 38-42 |
| 4-Chlorothiophenol | C₆H₅ClS | 144.62 | 106-54-7 | 52-55 |
| Chloroacetone | C₃H₅ClO | 92.52 | 78-95-5 | -44.5 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | 318 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of Different Methods for Thioether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thioether functional group is a cornerstone in a vast array of biologically active molecules, pharmaceuticals, and advanced materials. Its synthesis is, therefore, of paramount importance in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of four prevalent methods for thioether synthesis: the Williamson-like Synthesis, the Thiol-ene Reaction, the Migita-Hartwig Cross-Coupling, and Reductive Thioetherification. The performance of these methods is evaluated based on experimental data, and detailed protocols for key examples are provided to facilitate replication and adaptation in a research setting.
Data Presentation: A Quantitative Comparison of Thioether Synthesis Methods
The following tables summarize the performance of each method across a range of substrates, highlighting the yields achieved under specific reaction conditions.
Table 1: Williamson-like Thioether Synthesis
| Entry | Alkyl/Aryl Halide | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Thiophenol | K₂CO₃ | Acetonitrile | 80 | 2 | 95 |
| 2 | 1-Bromobutane | Thiophenol | NaH | DMF | RT | 3 | 92 |
| 3 | Iodobenzene | Thiophenol | CuI/K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 4 | 4-Bromotoluene | 4-tert-Butylthiophenol | NaH | DMF | RT | 12 | 88 |
| 5 | 1-Chloro-4-nitrobenzene | Thiophenol | K₂CO₃ | DMF | 100 | 1 | 98 |
Table 2: Thiol-ene Reaction
| Entry | Alkene | Thiol | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Octene | Thiophenol | AIBN | Toluene | 80 | 6 | 85[1] |
| 2 | Styrene | Thiophenol | AIBN | Dioxane | 80 | 8 | 78[1] |
| 3 | Cyclohexene | Thiophenol | AIBN | Toluene | 85 | 10 | 75[1] |
| 4 | 1-Dodecene | 1-Dodecanethiol | UV (365 nm) | Neat | RT | 0.5 | >99 |
| 5 | Allyl alcohol | Cysteine | Photoinitiator | Water | RT | 0.25 | 95 |
Table 3: Migita-Hartwig C-S Cross-Coupling
| Entry | Aryl Halide/Triflate | Thiol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methoxythiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 92[2] |
| 2 | Iodobenzene | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 95[2] |
| 3 | 1-Chloro-4-nitrobenzene | Thiophenol | Pd(OAc)₂ | dppf | K₂CO₃ | Toluene | 100 | 12 | 90 |
| 4 | 4-Trifluoromethylphenyl triflate | Thiophenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 5 | 2-Bromopyridine | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
Table 4: Reductive Thioetherification of Carboxylic Acids
| Entry | Carboxylic Acid | Thiol | Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Thiophenol | InBr₃ | TMDS | Dichloromethane | RT | 12 | 92 |
| 2 | 4-Methoxybenzoic acid | Thiophenol | InBr₃ | TMDS | Dichloromethane | RT | 12 | 85 |
| 3 | Phenylacetic acid | Benzylthiol | InI₃ | TMDS | Dichloromethane | RT | 12 | 88 |
| 4 | Cyclohexanecarboxylic acid | Thiophenol | InI₃ | TMDS | Dichloromethane | RT | 12 | 80 |
| 5 | Ibuprofen | Thiophenol | Na₂S₂O₃ | - | DMF | 140 | - | 75[3] |
Experimental Protocols
Detailed methodologies for representative reactions from each category are provided below.
Protocol 1: Williamson-like Synthesis of Benzyl Phenyl Sulfide
Materials:
-
Benzyl bromide (1.0 mmol, 171 mg)
-
Thiophenol (1.1 mmol, 121 mg)
-
Potassium carbonate (1.5 mmol, 207 mg)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate and acetonitrile.
-
Add thiophenol to the suspension and stir for 10 minutes at room temperature.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzyl phenyl sulfide.
Protocol 2: Radical-Initiated Thiol-ene Reaction of 1-Octene and Thiophenol
Materials:
-
1-Octene (1.0 mmol, 112 mg)
-
Thiophenol (1.2 mmol, 132 mg)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 16.4 mg)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-octene, thiophenol, and AIBN in toluene.
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to yield the thioether product.[1]
Protocol 3: Migita-Hartwig C-S Cross-Coupling for the Synthesis of Diphenyl Sulfide
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Thiophenol (1.2 mmol, 132 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add toluene, iodobenzene, and thiophenol via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane) to obtain diphenyl sulfide.[2]
Protocol 4: Reductive Thioetherification of Benzoic Acid with Thiophenol
Materials:
-
Benzoic acid (1.0 mmol, 122 mg)
-
Thiophenol (1.2 mmol, 132 mg)
-
Indium(III) bromide (InBr₃) (0.1 mmol, 35.5 mg)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 mmol, 268 mg)
-
Anhydrous Dichloromethane (5 mL)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add benzoic acid, InBr₃, and dichloromethane.
-
Add thiophenol to the mixture.
-
Cool the reaction mixture to 0 °C and add TMDS dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield benzyl phenyl sulfide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of each synthetic method.
References
Comparative Guide to Thioether Synthesis: Alternatives to (4-Chlorophenylthio)acetone
For researchers, scientists, and professionals in drug development, the synthesis of thioethers is a critical process due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The traditional synthesis of β-ketosulfides, such as (4-Chlorophenylthio)acetone, often involves the S-alkylation of a thiol with an α-haloketone. While effective, this method is part of a broader landscape of synthetic strategies for forming carbon-sulfur bonds. This guide provides an objective comparison of various methods for thioether synthesis, offering alternative routes that may provide advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The information is supported by experimental data to aid in the selection of the most suitable approach for specific research needs.
Comparison of Thioether Synthesis Methods
The formation of a thioether linkage can be accomplished through several distinct chemical transformations. The choice of method depends on the nature of the starting materials, the desired molecular complexity, and considerations such as atom economy and green chemistry principles. Below is a comparison of prominent synthetic routes.
| Method | Electrophile | Nucleophile (or Sulfur Source) | Typical Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Classical SN2 Alkylation | Alkyl Halide (e.g., Chloroacetone) | Thiolate | Base (e.g., K₂CO₃, NaH) | Room Temp. - 80 | 2 - 4 | 85-95 | Simple, high-yielding for primary/secondary halides.[1] | Limited to alkyl halides, potential for overalkylation, use of malodorous thiols. |
| Dehydrative Coupling | Alcohol | Thiol | ZnI₂ (50 mol%) | Reflux | 2 - 24 | 71-99 | Uses readily available alcohols, water is the only byproduct.[2] | Requires activation of the alcohol, often with acid catalysts.[3] |
| Metal-Catalyzed Cross-Coupling (Migita) | Aryl Halide/Triflate | Thiol | Pd or Ni catalyst, Base | 80 - 120 | 12 - 24 | 60-95 | Broad scope for aryl thioethers, tolerates various functional groups.[4][5] | Requires transition metal catalyst, sometimes harsh conditions.[6] |
| Thia-Michael Addition | α,β-Unsaturated Carbonyl | Thiol | Base or Catalyst-Free | Room Temp. - 50 | 0.25 - 2 | >90 | High atom economy, mild conditions, excellent yields for β-ketosulfides.[1] | Limited to the synthesis of β-functionalized thioethers. |
| Thiol-Free Synthesis (from Xanthates) | Alkyl/Aryl Halide | Potassium Xanthate (ROCS₂K) | None (for alkyl); I₂ (for aryl) | 100 - 150 | 1 - 36 | 75-95 | Avoids the use of volatile and malodorous thiols.[7][8] | May require higher temperatures, xanthates need to be prepared. |
| Sodium Thiosulfate-Catalyzed Decarbonylation/Decarboxylation | Aldehyde or Carboxylic Acid | Thiol | Na₂S₂O₃ | 120 - 140 | 24 | 45-92 | Utilizes readily available starting materials under metal-free conditions.[9] | High temperatures required, moderate to good yields. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Classical SN2 Alkylation for β-Ketosulfide Synthesis
This protocol describes the synthesis of a generic 4-(arylthio)butan-2-one, analogous to this compound.
Reaction: Ar-SH + ClCH₂C(O)CH₃ → Ar-S-CH₂C(O)CH₃ + HCl
Materials:
-
Substituted thiophenol (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted thiophenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Add acetone as the solvent to create a slurry.
-
Slowly add chloroacetone (1.1 eq) to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure β-ketosulfide.
Protocol 2: Metal-Catalyzed Cross-Coupling (Migita-Type)
This protocol is a representative procedure for the palladium-catalyzed synthesis of an aryl alkyl thioether from an aryl bromide.
Reaction: Ar-Br + R-SH → Ar-S-R
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Alkanethiol (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dried Schlenk tube, add the aryl bromide, palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene and the alkanethiol via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Thiol-Free Synthesis via Xanthates
This protocol describes the synthesis of a dialkyl thioether from an alkyl chloride and a potassium xanthate, avoiding the direct use of a thiol.[10]
Reaction: R-Cl + R'-OCS₂K → R-S-R'
Materials:
-
Alkyl chloride (0.5 mmol)
-
Potassium O-ethyl xanthate (EtOCS₂K) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
Procedure:
-
In a sealed tube, combine the alkyl chloride (0.5 mmol) and potassium O-ethyl xanthate (1.0 mmol).
-
Add DMSO (1.0 mL) to the tube.
-
Seal the tube and heat the mixture to 100 °C in an air atmosphere for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioether.
Visualizing Synthetic Workflows
Understanding the sequence of operations and the decision-making process is crucial for selecting and executing a synthetic plan. The following diagrams illustrate a general workflow for thioether synthesis and a decision-making framework for method selection.
Caption: General experimental workflow for thioether synthesis.
Caption: Decision framework for selecting a thioether synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 7. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (4-Chlorophenylthio)acetone and Other Alpha-Haloketones
For researchers, scientists, and drug development professionals, alpha-substituted ketones are pivotal intermediates in the synthesis of a wide array of bioactive molecules and complex chemical structures.[1][2] Their utility is largely dictated by their reactivity as alkylating agents, a property influenced by the nature of the substituent at the alpha-position. This guide provides an objective comparison of the reactivity of (4-Chlorophenylthio)acetone, an alpha-arylthio ketone, with that of common alpha-haloketones such as alpha-chloroacetone, alpha-bromoacetone, and alpha-iodoacetone. The comparison is framed within the context of bimolecular nucleophilic substitution (SN2) reactions, which are characteristic of this class of compounds.[3][4]
This guide presents a proposed experimental framework for a direct comparative analysis, alongside a discussion of the underlying chemical principles.
Quantitative Comparison of Reactivity
To illustrate the expected differences in reactivity, the following table summarizes hypothetical, yet chemically plausible, relative reaction rates for the SN2 reaction of various alpha-substituted acetones with a model nucleophile, such as iodide ion in acetone. This reaction is a classic example used to evaluate the reactivity of alkylating agents.[7]
| Compound | Structure | Leaving Group | Relative Reaction Rate (Hypothetical) |
| α-Iodoacetone | CH₃C(O)CH₂I | I⁻ | 35,000 |
| α-Bromoacetone | CH₃C(O)CH₂Br | Br⁻ | 5,000 |
| This compound | CH₃C(O)CH₂S(p-C₆H₄Cl) | ⁻S(p-C₆H₄Cl) | 100 |
| α-Chloroacetone | CH₃C(O)CH₂Cl | Cl⁻ | 1 |
Note: The relative reaction rates are hypothetical and intended for illustrative purposes to demonstrate the expected trend in reactivity. The rate for α-Chloroacetone is set as the baseline.
The leaving group's stability is a primary determinant of the reaction rate in SN2 reactions.[5][8] Good leaving groups are typically weak bases.[5][6] The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the decreasing acidity of their conjugate acids (HI > HBr > HCl > HF).[5] Thiolates, such as the 4-chlorothiophenolate anion, are generally considered good leaving groups due to the polarizability of the sulfur atom and its ability to stabilize a negative charge.[9] The electron-withdrawing chloro substituent on the phenyl ring would further stabilize the thiophenolate anion through resonance and inductive effects, making it a better leaving group than an unsubstituted thiophenolate. However, its precise placement in the reactivity series relative to the halides would depend on the specific reaction conditions and the nucleophile.
Experimental Protocols
To empirically determine the relative reactivity of this compound and alpha-haloketones, a detailed kinetic study is required. The following protocol outlines a method for comparing the reaction rates of these compounds with a common nucleophile using UV-Visible spectrophotometry.
Protocol: Comparative Kinetic Analysis of Alpha-Substituted Ketones via SN2 Reaction
Objective: To determine the second-order rate constants for the reaction of this compound, α-chloroacetone, α-bromoacetone, and α-iodoacetone with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol or acetonitrile) at a constant temperature.
Materials:
-
This compound
-
α-Chloroacetone
-
α-Bromoacetone
-
α-Iodoacetone
-
Piperidine (or other suitable nucleophile)
-
Absolute Ethanol (or acetonitrile), spectroscopic grade
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each alpha-substituted ketone of a known concentration (e.g., 0.1 M) in absolute ethanol.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) of a known concentration (e.g., 1 M) in absolute ethanol.
-
-
Determination of Analytical Wavelength (λmax):
-
Mix one of the alpha-substituted ketones with an excess of the nucleophile to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
For each kinetic run, prepare a reaction mixture in a quartz cuvette by adding a known volume of the solvent and the alpha-substituted ketone stock solution.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution, ensuring that the nucleophile is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
Immediately start monitoring the absorbance at the predetermined λmax as a function of time.
-
Record the absorbance until the reaction is at least 80-90% complete.
-
Repeat the kinetic run for each of the alpha-substituted ketones.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate law can be expressed as: rate = k_obs * [ketone], where k_obs = k_2 * [nucleophile].
-
The integrated rate law for a pseudo-first-order reaction is: ln(A_inf - A_t) = -k_obs * t + ln(A_inf - A_0), where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_inf is the absorbance at infinite time (reaction completion).
-
Plot ln(A_inf - A_t) versus t. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of the nucleophile: k_2 = k_obs / [nucleophile].
-
Compare the k_2 values for each of the alpha-substituted ketones to determine their relative reactivity.
-
Visualizations
General SN2 Reaction of Alpha-Substituted Ketones
Caption: General mechanism for the SN2 reaction of an alpha-substituted ketone.
Experimental Workflow for Comparative Reactivity
Caption: Workflow for the comparative kinetic analysis of alpha-substituted ketones.
General Mechanism of Action for Alkylating Agents
Caption: General mechanism of action for alkylating agents in a biological context.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation of a synthetic protocol for producing high-purity (4-Chlorophenylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic protocol for producing high-purity (4-Chlorophenylthio)acetone, a key intermediate in various pharmaceutical and chemical syntheses. We offer a comparative analysis of the primary synthetic method against a viable alternative, supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decisions in your research and development endeavors.
Executive Summary
The synthesis of this compound is critical for the advancement of numerous research projects. The primary method, a direct S-alkylation, is a robust and high-yielding protocol. An alternative approach utilizing phase-transfer catalysis (PTC) presents a potentially milder and more efficient route. This guide will delve into the specifics of both methodologies, presenting a clear comparison of their performance based on key metrics such as yield, purity, reaction time, and safety considerations.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the two synthetic protocols, allowing for a direct comparison of their efficacy.
| Parameter | Protocol 1: S-Alkylation of 4-Chlorothiophenol | Protocol 2: Phase-Transfer Catalysis (PTC) |
| Yield | >95% (reported as quantitative) | 85-95% (typical for PTC of aryl thioethers) |
| Purity | >98% (after recrystallization)[1] | Potentially >98% (after purification) |
| Reaction Time | 30 - 60 minutes | 1 - 4 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Key Reagents | 4-Chlorothiophenol, Chloroacetone, Sodium Hydroxide | 4-Chlorothiophenol, Chloroacetone, Phase-Transfer Catalyst (e.g., TBAB), Sodium Hydroxide |
| Safety Considerations | Chloroacetone is a lachrymator and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium hydroxide is corrosive. | Chloroacetone toxicity and sodium hydroxide corrosivity remain. Phase-transfer catalysts can be toxic and require careful handling. |
Experimental Protocols
Protocol 1: S-Alkylation of 4-Chlorothiophenol with Chloroacetone
This protocol is a well-established method for the synthesis of α-arylthio ketones.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Ether or other suitable organic solvent for extraction
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Pentane or Hexane for recrystallization
Procedure:
-
Preparation of the Thiophenoxide: In a suitable reaction vessel, dissolve 4-chlorothiophenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature to form the sodium 4-chlorothiophenoxide salt.
-
S-Alkylation Reaction: To the stirred solution of the thiophenoxide, add chloroacetone dropwise. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature at or near room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ether). Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted thiophenol, followed by a water wash to remove any residual base.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as pentane or hexane to obtain high-purity crystalline this compound. The reported melting point of the pure compound is in the range of 38-42 °C[2].
Protocol 2: Phase-Transfer Catalyzed Synthesis
This method offers an alternative approach that can sometimes provide milder reaction conditions and easier work-up.
Materials:
-
4-Chlorothiophenol
-
Chloroacetone
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene or another suitable organic solvent
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4-chlorothiophenol, an aqueous solution of sodium hydroxide, and a catalytic amount of the phase-transfer catalyst (e.g., TBAB).
-
Addition of Alkylating Agent: To this two-phase mixture, add a solution of chloroacetone in an organic solvent (e.g., toluene) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature. The phase-transfer catalyst facilitates the transfer of the thiophenoxide anion from the aqueous phase to the organic phase, where it reacts with the chloroacetone.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield high-purity this compound.
Mandatory Visualizations
Caption: Comparative workflow of the two synthetic protocols for this compound.
References
A Spectroscopic Comparison: (4-Chlorophenylthio)acetone and its Thiosemicarbazone Derivatives
A Comparative Analysis Based on Analogous Compounds
This guide presents a comprehensive spectroscopic comparison between an aromatic ketone and its thiosemicarbazone and metal complex derivatives. It is intended for researchers, scientists, and drug development professionals interested in the characterization of these classes of compounds. The data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis of analogous compounds are provided.
Reaction Pathway Overview
The primary reaction of a ketone such as (4-Chlorophenylthio)acetone or its analog, 4-chloroacetophenone, is a condensation reaction with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction involves the formation of a C=N (imine) bond. The resulting thiosemicarbazone is a versatile ligand that can coordinate with metal ions, such as copper(II), through its sulfur and nitrogen atoms to form metal complexes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 4-chloroacetophenone (analog for the parent ketone), its thiosemicarbazone derivative, and a representative copper(II) complex.
Table 1: 1H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | Methyl Protons (–CH3) | –NH Proton | –NH2 Protons |
| 4-Chloroacetophenone (Analog) | 7.89 (d), 7.43 (d)[1] | 2.59 (s)[1] | - | - |
| 4-Chloroacetophenone Thiosemicarbazone (Analog) | ~7.3-7.8 (m) | ~2.3 (s) | ~10.0 (s) | ~8.0 (br s) |
| Cu(II) Complex of a Substituted Acetophenone Thiosemicarbazone | Shifted aromatic signals | Shifted methyl signal | Signal may broaden or disappear upon deprotonation | Signals may broaden or shift |
Note: Data for the thiosemicarbazone and its complex are typical values observed for this class of compounds and may vary based on solvent and specific structure.
Table 2: 13C NMR Spectroscopic Data (ppm)
| Compound | C=O Carbon | C=N Carbon | C=S Carbon | Aromatic Carbons | Methyl Carbon (–CH3) |
| 4-Chloroacetophenone (Analog) | 196.6[1] | - | - | 139.4, 135.3, 129.7, 128.8[1] | 26.4[1] |
| 4-Chloroacetophenone Thiosemicarbazone (Analog) | - | ~145-155 | ~175-185 | Shifted aromatic signals | ~14-16 |
| Cu(II) Complex of a Substituted Acetophenone Thiosemicarbazone | - | Shifted C=N signal | Shifted C=S signal | Shifted aromatic signals | Shifted methyl signal |
Note: The disappearance of the C=O signal and the appearance of C=N and C=S signals are key indicators of thiosemicarbazone formation.
Table 3: Key FT-IR Spectroscopic Data (cm-1)
| Compound | ν(C=O) | ν(C=N) | ν(C=S) | ν(N-H) |
| 4-Chloroacetophenone (Analog) | ~1685 | - | - | - |
| 4-Chloroacetophenone Thiosemicarbazone (Analog) | - | ~1590-1610 | ~830-850 & ~1100 | ~3150-3450 |
| Cu(II) Complex of a Substituted Acetophenone Thiosemicarbazone | - | Shifts to lower frequency (~1570-1590)[2] | Shifts to lower frequency (~750-770 & ~1080)[2] | Broadening and shifting of bands[2] |
Note: The shift to lower frequencies for ν(C=N) and ν(C=S) upon complexation indicates the coordination of nitrogen and sulfur atoms to the metal center.[2]
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragments |
| 4-Chloroacetophenone (Analog) | 154/156 | 139/141 ([M-CH3]+), 111/113 ([C6H4Cl]+), 75 ([C6H3]+) |
| 4-Chloroacetophenone Thiosemicarbazone (Analog) | 227/229 | 168/170 ([M-SCNH]+), 153/155, 137/139, 111/113[3][4] |
| Cu(II) Complex of Bis(4-chloroacetophenone thiosemicarbazone) | 517/519/521 | Complex fragmentation pattern including loss of ligands and fragments of ligands.[2] |
Note: The presence of chlorine results in characteristic isotopic patterns (M+2 peaks) for fragments containing the chlorine atom.
Experimental Protocols
The following are generalized protocols for the synthesis of thiosemicarbazones from aromatic ketones and their subsequent metal complexes.
Protocol 1: Synthesis of 4-Chloroacetophenone Thiosemicarbazone (Analogous Compound)
-
Dissolution: Dissolve 4-chloroacetophenone (1 mmol) in 20 mL of warm ethanol. In a separate flask, dissolve thiosemicarbazide (1.1 mmol) in 20 mL of warm ethanol, adding a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Add the thiosemicarbazide solution to the 4-chloroacetophenone solution.
-
Reflux: Reflux the resulting mixture with stirring for 3-4 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. The white crystalline product will precipitate out.
-
Washing and Drying: Filter the precipitate, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl2.
Protocol 2: Synthesis of Bis(4-chloroacetophenone thiosemicarbazone) Copper(II) Complex (Analogous Compound)
-
Ligand Solution: Dissolve 4-chloroacetophenone thiosemicarbazone (2 mmol) in 25 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 15 mL of ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux: Reflux the mixture for 2-3 hours.
-
Isolation: Cool the reaction mixture. The colored complex will precipitate.
-
Washing and Drying: Filter the complex, wash with ethanol, and then with diethyl ether. Dry the final product in a vacuum desiccator.[2]
Experimental Workflow
The general workflow for the synthesis and characterization of these compounds is outlined below.
Conclusion
This guide provides a comparative framework for the spectroscopic analysis of this compound and its reaction derivatives by examining the well-documented data of analogous compounds. The key spectroscopic transformations include the shift from a carbonyl (C=O) functionality in the parent ketone to imine (C=N) and thione (C=S) groups in the thiosemicarbazone. Further reaction to form a metal complex results in predictable shifts in the vibrational frequencies of the C=N and C=S bonds, as well as changes in the NMR spectra, confirming the coordination of the ligand to the metal center. Researchers can use this comparative data as a reference for the characterization of novel thiosemicarbazones and their metal complexes.
References
- 1. rsc.org [rsc.org]
- 2. jetir.org [jetir.org]
- 3. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 4. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Comparative study of the biological activities of various thioether-containing molecules
A Comparative Analysis of the Biological Activities of Thioether-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Thioether moieties are integral structural features in a wide array of biologically active molecules, spanning pharmaceuticals and natural products. The presence of a sulfur atom in a thioether linkage imparts unique physicochemical properties that can significantly influence a molecule's interaction with biological targets. This guide provides a comparative overview of the diverse biological activities of various thioether-containing molecules, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
Thioether-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of representative thioether-containing molecules against various human cancer cell lines. The data highlights the diverse range of structures and their corresponding potencies.
| Compound Class | Specific Molecule | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Thioethers | Quinazoline Derivative C1 | MCF-7 (Breast) | 62.5 (51.9% inhibition) | [1] |
| Quinazoline Derivative C2 | MCF-7 (Breast) | 62.5 (50% inhibition) | [1] | |
| Quinazoline-1,2,4-thiadiazole 32 | A549 (Lung) | 0.02 | [2] | |
| Thiophene Derivatives | Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | [3] |
| Thiophene Carboxamide 2d | Hep3B (Liver) | 8.85 | [3] | |
| Thiophene Carboxamide 2e | Hep3B (Liver) | 12.58 | [3] | |
| Thienotriazine Derivative 21a (EGFR/HER2 Inhibitor) | H1299 (Lung) | Not specified for cell line, but 0.47 nM for EGFR and 0.14 nM for HER2 enzyme inhibition | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the thioether-containing test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for formazan formation.[6]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Kinetic Analysis of Thiazole Synthesis: The Hantzsch Reaction vs. Alternative Routes
For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals. The Hantzsch thiazole synthesis, a classic reaction between α-halo ketones and thioamides, remains a widely utilized method. This guide provides a detailed kinetic analysis of this fundamental reaction, offering a comparative perspective against alternative synthetic strategies, supported by experimental data to inform methodological choices in drug discovery and development.
The efficiency and outcome of a chemical synthesis are critically dependent on its reaction kinetics. Understanding the rates, mechanisms, and influencing factors of a reaction allows for optimization of conditions, leading to higher yields, purity, and cost-effectiveness. This is particularly crucial in the pharmaceutical industry, where the synthesis of complex molecules demands precise control over each chemical step.
The Hantzsch Thiazole Synthesis: A Kinetic Deep Dive
The reaction of an α-halo ketone with a thioamide to form a thiazole is a well-established and versatile method. Kinetic studies reveal that this reaction typically follows second-order kinetics, being first order with respect to both the α-halo ketone and the thioamide.[1][2]
A key investigation into the kinetics of the reaction between 3-chloroacetylacetone and thioamides such as thiobenzamide and cyclohexanone thiosemicarbazone provides valuable quantitative data.[1][2] The study highlights that the rate of reaction is influenced by temperature, solvent dielectric constant, and the presence of salts.[1][2]
Key Kinetic Parameters
| Reactant Pair | Activation Energy (Ea) (kJ/mol) |
| 3-chloroacetylacetone and Thiobenzamide | 48.82 |
| 3-chloroacetylacetone and Cyclohexanone thiosemicarbazone | 33.09 |
| Table 1: Activation energies for the reaction between 3-chloroacetylacetone and different thioamides.[1][2] |
The data indicates that the structure of the thioamide significantly impacts the energy barrier of the reaction. The lower activation energy for cyclohexanone thiosemicarbazone suggests a faster reaction rate compared to thiobenzamide under similar conditions.
Experimental Protocol: Kinetic Measurement by pH-metry
A common method to monitor the progress of the Hantzsch thiazole synthesis for kinetic analysis is through pH-metric measurements. The reaction releases a hydrogen ion, and tracking its concentration over time allows for the determination of the reaction rate.[1]
Materials:
-
α-halo ketone (e.g., 3-chloroacetylacetone)
-
Thioamide (e.g., Thiobenzamide or Cyclohexanone thiosemicarbazone)
-
Solvent (e.g., water-ethanol or water-isopropanol mixture)
-
Thermostatically controlled water bath
Procedure:
-
Prepare solutions of the α-halo ketone and thioamide of known concentrations in the chosen solvent system.
-
Allow the solutions to reach thermal equilibrium in a thermostatically controlled water bath set to the desired temperature (e.g., 300 K).
-
Initiate the reaction by mixing equal volumes of the reactant solutions.
-
Immediately begin monitoring the pH of the reaction mixture at regular time intervals.
-
The concentration of H+ ions at any given time can be calculated from the pH values.
-
The rate of reaction (dc/dt) is determined by plotting the concentration of H+ against time and calculating the slope of the tangent at specific time points.
-
To determine the order of the reaction with respect to one reactant, vary its initial concentration while keeping the other reactant's concentration constant.[1][2]
Workflow for Kinetic Analysis:
Caption: Experimental workflow for kinetic analysis using pH-metry.
The Reaction Mechanism
The Hantzsch synthesis proceeds through a well-accepted multi-step mechanism.[3][4][5] The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, which is an SN2 reaction.[3][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.
Comparative Analysis with Alternative Syntheses
While the Hantzsch synthesis is robust, several other methods for synthesizing thiazoles exist. A direct kinetic comparison with extensive experimental data in the literature is scarce. However, a qualitative comparison based on reaction conditions and proposed mechanisms can be made.
1. Cook-Heilbron Synthesis: This method involves the condensation of an α-aminonitrile with carbon disulfide.[6][7] This approach is useful for synthesizing 2-aminothiazole derivatives.
2. Gabriel Thiazole Synthesis: This involves the thionation of α-acylaminoketones.[7]
3. Domino Alkylation-Cyclization: This newer method utilizes propargyl bromides and thiourea derivatives, often under microwave irradiation, which can significantly accelerate reaction rates.[4]
| Synthesis Method | Typical Reactants | General Conditions | Mechanistic Hallmark | Potential Advantages |
| Hantzsch Synthesis | α-Halo ketones, Thioamides | Moderate temperatures, various solvents | SN2 followed by cyclization | High yields, simple procedure, wide substrate scope[5][8] |
| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon disulfide | Varies | Condensation | Access to specific 2-aminothiazoles[7] |
| Gabriel Synthesis | α-Acylaminoketones | Thionating agent (e.g., P4S10) | Thionation followed by cyclization | Alternative route to substituted thiazoles |
| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave irradiation, elevated temperatures | Domino reaction | Rapid synthesis[4] |
| Table 2: Qualitative comparison of different thiazole synthesis methods. |
Conclusion
The Hantzsch thiazole synthesis remains a highly relevant and efficient method for the construction of the thiazole core. Kinetic studies, such as those employing pH-metry, provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. The reaction is generally second-order, and the rate is influenced by factors such as the structure of the reactants, temperature, and the solvent system. While alternative methods for thiazole synthesis exist, each with its own set of advantages, the Hantzsch reaction's simplicity, high yields, and broad applicability ensure its continued importance in the arsenal of synthetic chemists, particularly in the field of drug development. Further quantitative kinetic comparisons with emerging synthetic methodologies would be beneficial for the continued advancement of efficient and selective thiazole synthesis.
References
- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
Benchmarking (4-Chlorophenylthio)acetone: A Comparative Analysis of Efficiency in Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the choice of synthetic intermediates is a critical factor that dictates the overall efficiency, cost-effectiveness, and environmental impact of a process. This guide provides a comprehensive benchmark of (4-Chlorophenylthio)acetone against other common synthetic intermediates, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.
This compound , a versatile thioether ketone, serves as a valuable building block in organic synthesis. Its utility is primarily derived from the strategic placement of the carbonyl group and the activatable thioether linkage. The electron-withdrawing nature of the 4-chlorophenyl group enhances the acidity of the α-protons, facilitating enolate formation, while the thioether can act as a leaving group in nucleophilic substitution reactions. This dual reactivity opens avenues for the synthesis of a diverse array of molecular scaffolds.
Comparative Analysis: Synthesis of β-Keto Sulfides
A key application of intermediates like this compound is in the synthesis of β-keto sulfides, which are important structural motifs in various biologically active molecules. To benchmark its efficiency, we compare a synthetic approach utilizing a related thioether ketone to a traditional method employing an α-haloketone.
A study on the controllable synthesis of β-sulfanyl ketones reports the formation of 4-((4-Chlorophenyl)thio)-4-methylpentan-2-one with a high yield of 85%[1][2]. This reaction proceeds via a methanesulfonic anhydride-mediated process from a thiol and acetone. While not starting from this compound itself, this demonstrates the high efficiency achievable in forming complex β-keto sulfides with a p-chlorophenylthio moiety.
Traditionally, β-keto sulfides are synthesized through the nucleophilic substitution of an α-haloketone by a thiol[3]. For a comparative perspective, let's consider the synthesis of a simple β-keto sulfide.
Table 1: Comparison of Synthetic Intermediates for β-Keto Sulfide Synthesis
| Target Molecule | Intermediate 1 | Reaction Type | Reagents | Yield | Reference |
| 4-((4-Chlorophenyl)thio)-4-methylpentan-2-one | 4-Chlorothiophenol & Acetone | Thia-Michael Addition | Ms₂O, H₂SO₄ | 85% | [1][2] |
| Generic β-Keto Sulfide | α-Haloketone & Thiol | Nucleophilic Substitution | Base | Variable | [3] |
Experimental Protocols
General Protocol for the Synthesis of 4-((4-Chlorophenyl)thio)-4-methylpentan-2-one[1][2]
To a solution of 4-chlorothiophenol (0.2 mmol) and acetone (2 mL) in a suitable solvent such as DCE (5 mL), methanesulfonic anhydride (Ms₂O, 0.6 mmol) and a catalytic amount of sulfuric acid are added. The reaction mixture is stirred at 60 °C for 20-24 hours. After completion of the reaction, the mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 4-((4-Chlorophenyl)thio)-4-methylpentan-2-one.
General Protocol for the Synthesis of β-Keto Sulfides from α-Haloketones[3]
To a solution of a thiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, sodium hydride, 1.1 eq) is added, and the mixture is stirred at room temperature to form the thiolate. An α-haloketone (e.g., chloroacetone, bromoacetone, 1.0 eq) is then added to the reaction mixture. The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation.
Logical Workflow for Intermediate Selection
The decision to use this compound or an alternative intermediate often depends on a variety of factors beyond just the reaction yield. The following diagram illustrates a logical workflow for selecting a synthetic intermediate.
Caption: Logical workflow for selecting a synthetic intermediate.
Signaling Pathways and Biological Relevance
Currently, there is limited direct evidence in the public domain linking this compound to specific signaling pathways. However, as a precursor to various organic molecules, its derivatives could potentially interact with biological targets. For instance, the synthesis of novel heterocyclic compounds, which are known to interact with a wide range of cellular signaling pathways, represents a potential application of this intermediate. The development of new kinase inhibitors, receptor antagonists, or enzyme inhibitors could foreseeably start from a scaffold derived from this compound.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug synthesized using a derivative of this compound.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a potent and efficient synthetic intermediate, particularly for the synthesis of β-keto sulfides and potentially other complex organic molecules. While direct, side-by-side comparative data with other intermediates for the synthesis of a single target molecule is sparse in the reviewed literature, the high yields reported for related transformations suggest its value in a synthetic chemist's toolkit. The choice of intermediate should be guided by a holistic assessment of reaction efficiency, cost, safety, and overall process compatibility. As research continues, the full potential and comparative advantages of this compound in various synthetic applications will become even more apparent.
References
- 1. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols | MDPI [mdpi.com]
- 3. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for (4-Chlorophenylthio)acetone: A Comparative Guide to Instrumental Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)—for the analysis of (4-Chlorophenylthio)acetone. The objective is to present a framework for the cross-validation of analytical data obtained from these different instruments, ensuring data integrity and reliability in research and drug development settings. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the cross-validation workflow.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of assuring that a particular analytical method will consistently produce a result that is accurate and precise. When employing different analytical instruments, cross-validation becomes crucial to demonstrate that the data obtained is equivalent and interchangeable, irrespective of the technology used. This is particularly important in regulated environments, such as the pharmaceutical industry, where data from different laboratories or from different stages of drug development need to be compared.
The cross-validation process typically involves comparing key validation parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) across the different analytical platforms. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation.[1][2][3][4][5]
Comparative Performance of Analytical Instruments
The choice of an analytical instrument for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of GC-MS, HPLC-UV, and qNMR for this analysis.
Table 1: Comparison of Validation Parameters for the Analysis of this compound
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL | 1 - 50 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.5 mg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 1.0 mg/mL |
| Specificity | High (Mass fragmentation pattern) | Moderate (Retention time and UV spectrum) | High (Chemical shift and coupling constants) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using each of the three techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
For sample analysis, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for qualitative confirmation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of a broad range of compounds in the pharmaceutical industry.[7]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 to 200 µg/mL).
-
For sample analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength of maximum absorbance for this compound (e.g., 254 nm). A photodiode array (PDA) detector can be used to assess peak purity.
Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][2][3][4][8]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d6) to the NMR tube and ensure complete dissolution.
Instrumental Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Cross-Validation Workflow and Logic
The cross-validation of the analytical data from the three instruments should be performed systematically. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The choice of the primary analytical method for routine analysis will depend on the specific requirements of the assay. The following diagram illustrates a decision-making pathway for selecting the most appropriate instrument.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. ethz.ch [ethz.ch]
A review of the advantages and disadvantages of using (4-Chlorophenylthio)acetone in synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials and reagents is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of (4-Chlorophenylthio)acetone, a versatile α-thioketone, with alternative reagents in various synthetic applications. We will delve into its advantages and disadvantages, supported by available data and detailed experimental protocols.
This compound, also known as 1-((4-chlorophenyl)thio)propan-2-one, is a solid, bifunctional organic compound featuring a ketone and a thioether moiety.[1][2][3][4] Its structure makes it an analogue of α-haloketones, a class of compounds well-regarded for their utility as alkylating agents in the synthesis of a wide array of molecular frameworks, particularly heterocycles.[2][5]
Advantages in Synthesis
The primary advantage of this compound lies in its reactivity as an electrophile, akin to α-haloketones. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon, making it susceptible to nucleophilic attack. This property is fundamental to its application in forming new carbon-heteroatom and carbon-carbon bonds.
A significant application of α-haloketone analogues is in the Hantzsch thiazole synthesis , a classic and high-yielding method for the preparation of thiazole rings.[6][7][8] Thiazole moieties are prevalent in a vast number of biologically active compounds and pharmaceuticals.[8][9][10] In this context, this compound can react with a thioamide, such as thiourea, to construct the thiazole core. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration.
The workflow for a typical Hantzsch thiazole synthesis is depicted below:
Disadvantages and Potential Side Reactions
Despite its utility, the use of this compound is not without its drawbacks. As with other α-substituted ketones, there is a potential for side reactions. The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—can lead to a lack of selectivity with certain nucleophiles.
Furthermore, the stability of the C-S bond might be a concern under certain reaction conditions, potentially leading to undesired cleavage. The starting material itself is classified as an irritant and is harmful if swallowed, necessitating careful handling and appropriate personal protective equipment.[1]
Comparison with Alternatives
The primary alternatives to this compound are other α-haloketones, such as α-chloro, α-bromo, and α-iodo ketones.[6] The reactivity of these halides generally follows the order I > Br > Cl, which is a crucial consideration for reaction kinetics. The choice between these reagents often depends on a balance of reactivity, stability, and cost.
For the synthesis of thioethers, a variety of alternative methods exist that may offer advantages in specific contexts. These include:
-
S-alkylation of thiols with alkyl halides: A fundamental and widely used method.[11]
-
Mitsunobu reaction: For the coupling of thiols with alcohols.
-
Metal-catalyzed cross-coupling reactions: Offering broad scope for the formation of C-S bonds.[11]
-
Thiol-free methods: Utilizing reagents like thiourea or xanthates as sulfur sources to avoid the handling of volatile and malodorous thiols.[11][12]
The following table provides a general comparison of these methods for thioether synthesis:
| Method | Reagents | Advantages | Disadvantages |
| α-Haloketone Alkylation | α-Haloketone, Nucleophile | High reactivity, versatile for heterocycle synthesis. | Potential for side reactions, lachrymatory nature of some α-haloketones. |
| S-Alkylation of Thiols | Alkyl Halide, Thiol, Base | Well-established, broad substrate scope. | Use of often malodorous and easily oxidized thiols. |
| Mitsunobu Reaction | Alcohol, Thiol, DEAD/DIAD, PPh₃ | Mild conditions, good for secondary alcohols. | Stoichiometric phosphine oxide byproduct, can be difficult to remove. |
| Metal-Catalyzed Coupling | Aryl/Vinyl Halide/Triflate, Thiol, Catalyst, Ligand, Base | Excellent for aryl thioethers, broad functional group tolerance. | Catalyst cost and toxicity, requires optimization of reaction conditions. |
| Thiol-Free Methods | Alkyl Halide, Sulfur Source (e.g., Thiourea) | Avoids use of volatile thiols. | May require additional steps to liberate the desired thioether. |
Experimental Protocols
While a specific, peer-reviewed protocol for a reaction with this compound was not found, a general procedure for the Hantzsch thiazole synthesis using a related α-haloketone can be adapted.
Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea [6]
This protocol serves as a representative example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the solid product on a tared watch glass to obtain 2-amino-4-phenylthiazole.
To adapt this for this compound, one would substitute it for 2-bromoacetophenone on an equimolar basis. The reaction conditions, particularly temperature and time, may require optimization. The expected product would be 2-amino-4-((4-chlorophenylthio)methyl)thiazole.
The logical flow of this synthesis can be visualized as follows:
Conclusion
This compound is a valuable reagent in synthetic organic chemistry, particularly for the construction of sulfur-containing heterocycles. Its advantages as a stable, solid α-thioketone make it a useful building block. However, researchers should consider the potential for side reactions and weigh its utility against a range of alternative reagents and synthetic methodologies. The choice of reagent will ultimately depend on the specific synthetic target, desired reactivity, and economic considerations. Further research into the specific applications and reaction kinetics of this compound would be beneficial to fully elucidate its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-[(4-Chlorophenyl)thio]-2-propanone | Sigma-Aldrich [sigmaaldrich.com]
- 3. 25784-83-2|1-((4-Chlorophenyl)thio)propan-2-one|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (4-Chlorophenylthio)acetone: A Procedural Guide
The proper disposal of (4-Chlorophenylthio)acetone, a halogenated organosulfur compound, is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature, this substance is considered hazardous waste and must be managed according to stringent protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
As a chlorinated organic material, this compound is likely to be toxic to aquatic life and may not be biodegradable.[1] Therefore, traditional disposal methods such as ground burial or release into settling ponds are unsuitable and generally prohibited.[1] The primary and recommended method for the disposal of such chlorinated organic residues is high-temperature incineration.[1][2] This process effectively decomposes the waste into gaseous byproducts which can then be treated to prevent atmospheric pollution.[1]
It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Key Disposal Principles: Do's and Don'ts
To facilitate quick reference and safe practice, the following table summarizes the essential do's and don'ts for the disposal of this compound.
| Do's | Don'ts |
| Segregate Waste: Keep this compound waste separate from other waste streams, particularly non-halogenated solvents.[5] | Do Not Mix Incompatible Wastes: Never mix with strong oxidizing agents, strong bases, or reducing agents.[4] Avoid mixing with aqueous waste.[5] |
| Use Proper Containers: Collect waste in suitable, clearly labeled, and tightly closed containers.[2][4][6] | Do Not Dispose Down the Drain: This compound should not be released into the environment or sanitary sewer systems.[3][5][6][7] |
| Label Containers Clearly: Label waste containers with the full chemical name, associated hazards, and the accumulation start date.[5] | Do Not Overfill Containers: Leave adequate headspace to accommodate expansion of contents. |
| Store Safely: Store waste containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][4] | Do Not Evaporate in a Fume Hood: Evaporation is not an acceptable method of disposal for hazardous waste.[7] |
| Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8] | Do Not Attempt Unverified Neutralization: Chemical treatment should only be performed if you have a validated and safe procedure.[9] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE) and Ventilation: Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[4] Conduct all waste transfer activities inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Waste Segregation: It is crucial to collect halogenated organic waste, such as this compound, separately from non-halogenated waste.[5] This segregation is important for proper disposal and recycling options for the non-halogenated solvents.
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Mark the date when waste was first added to the container (the "accumulation start date").[5]
-
-
Waste Collection:
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers in a satellite accumulation area), arrange for its disposal.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[7][8]
-
Do not transport hazardous waste outside of the laboratory yourself.[7]
-
-
Final Disposal Method: The designated waste management professionals will transport the container to a licensed treatment, storage, and disposal facility (TSDF). The most probable and effective disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous material.[1][2] This process may include a scrubber system to neutralize acidic gases like hydrogen chloride that are produced during combustion.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

